Methyl Aminolevulinate
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl 5-amino-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUAYBAIHCDHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048570 | |
| Record name | Methyl aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 2.20e+02 g/L | |
| Record name | Methyl aminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33320-16-0 | |
| Record name | Methyl aminolevulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33320-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl aminolevulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl aminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL AMINOLEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyl Aminolevulinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl aminolevulinate (MAL), the methyl ester of 5-aminolevulinic acid (ALA), is a crucial photosensitizing agent in photodynamic therapy (PDT).[1][2] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and key analytical procedures are presented, alongside tabulated quantitative data for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its application in research and drug development.
Introduction
This compound is a second-generation photosensitizer prodrug that has gained significant traction in the treatment of various skin conditions, including actinic keratosis and certain types of non-melanoma skin cancer.[3][4] Its enhanced lipophilicity compared to its parent compound, 5-aminolevulinic acid, allows for improved penetration through cellular membranes.[5] Once inside the cell, MAL is metabolized into the potent photosensitizer protoporphyrin IX (PpIX).[6] Subsequent activation by light of a specific wavelength triggers the production of cytotoxic reactive oxygen species (ROS), leading to targeted cell death.[6][7] This guide delves into the core technical aspects of MAL, providing a valuable resource for professionals in the field.
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of 5-aminolevulinic acid. Several methods have been reported, with variations in catalysts and reaction conditions.
Synthesis Route 1: Acid-Catalyzed Esterification
A common and straightforward method involves the direct esterification of 5-aminolevulinic acid hydrochloride with methanol (B129727) in the presence of an acid catalyst.
Reaction Scheme:
5-Aminolevulinic Acid Hydrochloride + Methanol --(H+)--> this compound Hydrochloride + Water
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
5-aminolevulinic acid hydrochloride
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂)
-
Molecular Sieves (3A or 4A), pre-dried at 300-350°C
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a reaction flask containing anhydrous methanol, add 5-aminolevulinic acid hydrochloride. The concentration of 5-ALA in methanol should ideally not exceed 12 wt. % for high conversion.[8]
-
Add a catalytic amount of concentrated hydrochloric acid or slowly add thionyl chloride.
-
Alternatively, for a more environmentally friendly approach, add pre-dried 3A or 4A molecular sieves to the methanol solution.[8] The mass ratio of molecular sieves to 5-aminolevulinic acid hydrochloride can range from 1:1 to 4:1.[8]
-
The reaction mixture is then stirred and heated to reflux (approximately 60-65°C).
-
The progress of the esterification can be monitored by 1H-NMR spectroscopy.
-
After completion of the reaction (typically overnight), the excess methanol is removed by distillation using a rotary evaporator.
-
The resulting crude product is then treated with acetone to precipitate the this compound hydrochloride.
-
The precipitate is filtered, washed with cold acetone, and dried under vacuum at 30-40°C to yield the final product.
Alternative Synthesis Routes
While acid-catalyzed esterification is prevalent, other methods have been explored. One such approach involves the bromination of biobased methyl levulinate, followed by ammoniation and hydrolysis to yield 5-aminolevulinic acid, which can then be esterified.[9][10] Another versatile methodology utilizes the three-component Passerini reaction to generate a diverse library of ALA esters under mild conditions.[11] Research into alternative synthetic pathways for 5-aminolevulinic acid itself, such as from 2-ketoglutarate via 4,5-dioxovaleric acid, could also provide different starting points for MAL synthesis.[12]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound hydrochloride.
Chemical Properties of this compound
The physicochemical properties of this compound are critical to its function as a topical prodrug.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃ (free base), C₆H₁₂ClNO₃ (hydrochloride salt)[13][14] |
| Molecular Weight | 145.16 g/mol (free base), 181.62 g/mol (hydrochloride salt)[2] |
| Appearance | White to slightly yellow powder[13] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol; practically insoluble in most organic solvents; soluble in DMSO.[13] |
| pKa | 8.1 (weak acid) |
| Stability | Stable at pH 4 and 4°C. Loses ~10% activity at pH 5.5 after 5 days at 4°C. Fastest decay at pH 7.4 and 37°C. Solutions should be prepared fresh and stored at low temperatures with a pH not exceeding 5.[15][16] |
| Melting Point | 119-121°C (hydrochloride salt) |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H NMR (DMSO-d₆): The structure of this compound hydrochloride can be confirmed by ¹H NMR.[1]
-
¹³C NMR: Available through spectral databases.[14]
-
IR Spectroscopy: The infrared spectrum of this compound would show characteristic peaks for C=O, C-H₂, and potentially N-H stretching, differing from 5-ALA by the presence of ester-related vibrations.[17]
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound is a multi-step process that relies on its conversion to a photoactive compound within target cells.
-
Topical Application and Penetration: MAL is applied topically as a cream and penetrates the skin, preferentially accumulating in neoplastic cells due to their altered metabolism and increased permeability.[3]
-
Intracellular Conversion to Protoporphyrin IX (PpIX): Inside the cells, MAL is hydrolyzed to 5-aminolevulinic acid, which then enters the heme biosynthesis pathway. A series of enzymatic reactions leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX).[6]
-
Photoactivation: The treated area is illuminated with light of a specific wavelength (typically red light, ~630-635 nm), which is absorbed by the accumulated PpIX.[2]
-
Generation of Reactive Oxygen Species (ROS): Upon light absorption, PpIX is excited to a triplet state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[6][7]
-
Cellular Damage and Apoptosis: The generated ROS cause oxidative damage to cellular components, particularly mitochondria, leading to cell death via apoptosis and necrosis.[6]
Mechanism of Action in Photodynamic Therapy
Caption: The sequential steps involved in the photodynamic action of this compound.
Key Experimental Protocols
Quantification of Protoporphyrin IX (PpIX) Fluorescence
Measuring the accumulation of PpIX in cells or tissues is crucial for evaluating the efficacy of MAL-PDT.
Experimental Protocol: Fluorometric Quantification of PpIX
Materials:
-
Cell culture or tissue samples treated with this compound
-
Dimethyl sulfoxide (B87167) (DMSO) for extraction
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence spectrophotometer
-
Protoporphyrin IX standard
-
Homogenizer or sonicator
Procedure:
-
Sample Preparation:
-
Cell Culture: After incubation with MAL, wash the cells with PBS to remove any extracellular drug. Lyse the cells and extract PpIX using DMSO.
-
Tissue Samples: Homogenize or sonicate the tissue samples in DMSO to extract PpIX.
-
-
Fluorescence Measurement:
-
Quantification:
-
Prepare a standard curve using known concentrations of PpIX in DMSO.
-
Quantify the amount of PpIX in the samples by comparing their fluorescence intensity to the standard curve.
-
Assessment of Phototoxicity
Evaluating the cytotoxic effect of MAL-PDT is essential for determining its therapeutic potential.
Experimental Protocol: In Vitro Phototoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., A431, HeLa)
-
Cell culture medium and supplements
-
This compound solution
-
Light source with appropriate wavelength and power for irradiation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with various concentrations of this compound for a defined period (e.g., 4 hours). Include control wells with no drug.
-
Irradiation:
-
Wash the cells with PBS to remove the drug-containing medium and replace it with fresh medium.
-
Expose the designated wells to a specific light dose from the light source. Keep a set of non-irradiated control plates in the dark.
-
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated, non-irradiated control.[21]
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, a key agent in photodynamic therapy. The provided experimental protocols and tabulated data offer a practical resource for researchers and drug development professionals. The visualization of the synthesis workflow and mechanism of action aims to enhance the understanding of this important therapeutic compound. Further research into novel synthetic routes and formulations will continue to expand the clinical utility of this compound.
References
- 1. 5-Aminolevulinic acid methyl ester hydrochloride(79416-27-6) 1H NMR spectrum [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Photodynamic therapy with topical this compound for actinic keratosis: results of a prospective randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RU2611441C2 - Method for producing of 5-aminolevulinic acid methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of chemically diverse esters of 5-aminolevulinic acid for photodynamic therapy via the multicomponent Passerini reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Alternative Routes for the Synthesis of 5-Aminolevulinic Acid in Maize Leaves : I. Formation from 2-Ketoglutarate via 4,5-Dioxovaleric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. This compound Hydrochloride | C6H12ClNO3 | CID 157921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 21. Cell Culture Phototoxicity Test | Springer Nature Experiments [experiments.springernature.com]
The Genesis and Evolution of Methyl Aminolevulinate in Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl aminolevulinate (MAL), a second-generation photosensitizing agent, has carved a significant niche in the landscape of dermatological photodynamic therapy (PDT). Its development marked a pivotal advancement from its predecessor, 5-aminolevulinic acid (ALA), offering enhanced lipophilicity and selective uptake in target cells. This technical guide provides an in-depth exploration of the history, discovery, and core scientific principles of MAL. It delves into its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols. Quantitative data from key studies are summarized in structured tables for comparative analysis, and crucial biological and experimental pathways are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Quest for a Superior Photosensitizer
The journey of this compound begins with the pioneering work in photodynamic therapy, a treatment modality that combines a photosensitizer, light, and oxygen to elicit cell death. The first generation of photosensitizers, such as porphyrin derivatives, were administered systemically and associated with prolonged generalized photosensitivity. A significant breakthrough came with the use of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[1] Topical application of ALA leads to the endogenous accumulation of the photosensitizer protoporphyrin IX (PpIX) preferentially in tumor cells.[2]
However, the hydrophilic nature of ALA limits its penetration through the lipophilic stratum corneum of the skin.[3] This limitation spurred the development of more lipophilic ALA derivatives to improve dermal uptake and therapeutic efficacy. The esterification of ALA was a logical next step, and among the various esters synthesized and tested, the methyl ester, this compound, emerged as a promising candidate.[4][5]
Developed by the Norwegian company PhotoCure, MAL (marketed as Metvix® or Metvixia®) demonstrated enhanced penetration and more selective accumulation in neoplastic and actinically damaged cells compared to ALA.[6][7][8] This improved pharmacokinetic profile translated into effective treatment of various skin lesions with a favorable safety profile. The first marketing authorization for Metvix® PDT was granted in Sweden in 2001 for the treatment of actinic keratosis (AK) and basal cell carcinoma (BCC).[9] This was followed by approvals in numerous other countries, solidifying its role as a key therapeutic option in dermatology.[4][10]
The Chemistry of Enhanced Delivery: Synthesis and Properties
The synthesis of this compound hydrochloride is achieved through the esterification of 5-aminolevulinic acid hydrochloride with methanol (B129727). One common laboratory-scale synthesis involves stirring 5-aminolevulinic acid hydrochloride in methanol, often with the addition of a catalytic amount of strong acid like hydrochloric acid, and heating the mixture.[3] The progress of the reaction can be monitored by techniques such as 1H-NMR spectroscopy. After the reaction is complete, excess methanol is removed by distillation, and the final product, methyl 5-aminolevulinate hydrochloride, is dried under vacuum.[3]
The key physicochemical property that distinguishes MAL from ALA is its increased lipophilicity. This allows for more efficient diffusion across the lipid-rich stratum corneum and cellular membranes, leading to higher intracellular concentrations of the prodrug in the target tissue.[11][12]
Mechanism of Action: Hijacking the Heme Synthesis Pathway
The therapeutic effect of this compound-based photodynamic therapy (MAL-PDT) is contingent on its conversion to the potent photosensitizer, protoporphyrin IX (PpIX), within the target cells. This process leverages the natural heme biosynthesis pathway.
Cellular Uptake and Conversion to Protoporphyrin IX
Upon topical application, MAL penetrates the skin and is taken up by the cells. Inside the cell, intracellular esterases hydrolyze the methyl ester, converting MAL back into ALA. This ALA then enters the heme synthesis pathway. A series of enzymatic reactions convert ALA into PpIX. In neoplastic cells, a combination of increased enzymatic activity in the initial steps of the pathway and reduced ferrochelatase activity (the enzyme that converts PpIX to heme) leads to a significant accumulation of PpIX compared to healthy cells.[13]
Caption: Heme synthesis pathway and MAL-PDT mechanism.
Photoactivation and Cytotoxicity
Once a sufficient amount of PpIX has accumulated in the target cells (typically after a 3-hour incubation period), the lesion is illuminated with red light, usually in the wavelength range of 570-670 nm.[14][15] PpIX absorbs this light energy, transitioning to an excited triplet state. In the presence of molecular oxygen, this energy is transferred to oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, particularly the mitochondria, leading to apoptosis and necrosis of the photosensitized cells.[14]
Preclinical and Clinical Efficacy: A Quantitative Overview
Numerous preclinical and clinical studies have demonstrated the efficacy and safety of MAL-PDT for various dermatological conditions, primarily actinic keratosis and basal cell carcinoma.
Preclinical Studies
In vitro studies have consistently shown that MAL leads to a higher and more selective accumulation of PpIX in tumor cell lines compared to ALA. This is attributed to its greater lipophilicity, facilitating easier passage through cell membranes.
| Preclinical Study Parameter | This compound (MAL) | 5-Aminolevulinic Acid (ALA) | Cell/Tissue Model | Reference |
| PpIX Accumulation (in vitro) | Enhanced | Standard | Human cultured dermatological cells | [13] |
| Cellular Uptake Mechanism | Passive Diffusion | BETA Transporters | LM3 mammary adenocarcinoma cells | [16] |
| Phototoxicity (in vitro) | Higher efficacy at lower concentrations | Required higher concentrations for same effect | HMEC-1 endothelial cells | [3] |
| Skin Penetration (in vivo) | Deeper and more selective | Limited | Nude mouse skin | [17] |
Clinical Trials for Actinic Keratosis (AK)
Clinical trials have established MAL-PDT as a highly effective treatment for AK, with excellent cosmetic outcomes.
| Clinical Trial Endpoint | MAL-PDT | Comparator | Comparator Result | Follow-up | Reference |
| Complete Lesion Response Rate | 89% | Placebo-PDT | 38% | 3 months | [15] |
| Complete Lesion Response Rate | 91% | Cryotherapy | 68% | 3 months | [18] |
| Cosmetic Outcome (Excellent/Good) | >90% | - | - | 3 months | [15] |
| Cosmetic Outcome (Excellent) | 83% | Cryotherapy | 51% | 3 months | [18] |
| Daylight PDT Clearance Rate | 70-89% | Conventional PDT | (Less painful) | - | [19] |
| Daylight PDT Pain Score (0-10) | 1.3 | Conventional PDT | Higher | - | [19] |
Clinical Trials for Basal Cell Carcinoma (BCC)
MAL-PDT is also an effective treatment for superficial and some nodular BCCs, offering a non-invasive alternative to surgery with superior cosmetic results.
| Clinical Trial Endpoint | MAL-PDT | Comparator | Comparator Result | Follow-up | Reference |
| Complete Clinical Response (sBCC) | 97% | Cryotherapy | 95% | 3 months | [18] |
| Recurrence Rate (sBCC) | 22% | Cryotherapy | 20% | 5 years | [18] |
| Cosmetic Outcome (Superior) | 87% | Cryotherapy | 49% | 5 years | [18] |
| Complete Clinical Response (nBCC) | 91% | Surgery | 98% | 3 months | [20] |
| Sustained Lesion Clearance (nBCC) | 76% | - | - | 5 years | [20] |
Experimental Protocols
In Vitro Phototoxicity Assay
This protocol outlines a general procedure for assessing the phototoxicity of MAL in a cell culture model.
Caption: General workflow for an in vitro phototoxicity assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes, A431 squamous cell carcinoma cells) in 96-well plates and allow them to attach overnight.
-
Incubation: Replace the culture medium with a medium containing various concentrations of MAL. A vehicle control and a positive control (e.g., chlorpromazine) should be included.
-
Photosensitization: Incubate the plates in the dark for 3 hours to allow for PpIX accumulation.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular MAL. Expose one set of plates to a non-toxic dose of red light (e.g., from an Aktilite® lamp). Keep a duplicate set of plates in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Incubate both sets of plates for a further 24 hours.
-
Viability Assessment: Determine cell viability using a standard assay such as the MTT assay or the Neutral Red Uptake assay.
-
Data Analysis: Compare the viability of the irradiated cells to the non-irradiated cells to determine the phototoxic potential of MAL at different concentrations.
Quantification of Cellular PpIX Fluorescence
This protocol describes a method for quantifying the intracellular accumulation of PpIX following incubation with MAL.
Methodology:
-
Cell Culture and Incubation: Culture cells as described in the phototoxicity assay. Incubate the cells with MAL for various time points.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer or a microplate reader. The excitation wavelength should be around 405 nm, and the emission should be measured at approximately 635 nm.[21]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Data Normalization: Normalize the fluorescence intensity to the protein concentration to account for variations in cell number. A standard curve using known concentrations of PpIX can be used for absolute quantification.[22]
Clinical Protocol for Conventional MAL-PDT
This protocol is for the treatment of actinic keratosis or basal cell carcinoma using conventional MAL-PDT with a red light source.
Methodology:
-
Lesion Preparation: Gently debride the surface of the lesion by removing scales and crusts. For nodular BCC, the surface may be curetted to facilitate MAL penetration.[14]
-
Application of MAL Cream: Apply a 1 mm thick layer of 16% MAL cream (Metvix®) to the lesion and a 5-10 mm margin of surrounding healthy skin.[14]
-
Occlusion: Cover the treated area with an occlusive dressing.
-
Incubation: The patient should wait for 3 hours, avoiding exposure of the treated area to direct sunlight.[14]
-
Light Illumination: After 3 hours, remove the occlusive dressing and clean the area with saline. Illuminate the lesion with a red light source (570-670 nm) at a total light dose of 75 J/cm².[14][15]
-
Post-Treatment Care: The treated area should be protected from light for at least 48 hours. A follow-up appointment is typically scheduled after 3 months to assess the response. For BCC and thicker AKs, a second treatment session may be performed one week after the first.[14]
Clinical Protocol for Daylight MAL-PDT
This is a more convenient and less painful alternative for the treatment of actinic keratosis.
Methodology:
-
Sunscreen Application: Apply a broad-spectrum sunscreen to the entire area to be exposed to daylight 15 minutes before applying the MAL cream.[19]
-
Lesion Preparation: Gently prepare the lesions as in the conventional protocol.
-
Application of MAL Cream: Apply a thin layer of MAL cream to the lesions. Occlusion is not necessary.[19]
-
Daylight Exposure: Within 30 minutes of application, the patient should go outdoors for 2 hours of continuous daylight exposure. This can be done on a bright, overcast day, but not in the rain. The ambient temperature should be above 10°C.[19]
-
Post-Treatment Care: After 2 hours, any remaining cream should be wiped off. The patient should avoid direct sun exposure for the next 48 hours.[19]
Conclusion and Future Directions
The discovery and development of this compound represent a significant advancement in the field of photodynamic therapy. Its enhanced lipophilicity and favorable pharmacokinetic profile have led to improved clinical outcomes for patients with actinic keratosis and basal cell carcinoma. The quantitative data from numerous studies unequivocally support its efficacy and safety. The detailed experimental protocols provided in this guide offer a framework for both preclinical research and clinical application.
Future research may focus on further optimizing MAL-PDT protocols, such as exploring novel light sources and combination therapies. The development of new ALA esters with even greater selectivity and efficacy remains an active area of investigation. As our understanding of the molecular mechanisms of PDT continues to grow, so too will the potential applications of this compound in dermatology and beyond.
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminolevulinic acid methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. reports.huginonline.com [reports.huginonline.com]
- 5. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2611441C2 - Method for producing of 5-aminolevulinic acid methyl ester hydrochloride - Google Patents [patents.google.com]
- 7. Metvix (PhotoCure) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. PhotoCure Receives its First Marketing Approval for Metvix® [globenewswire.com]
- 10. mb.cision.com [mb.cision.com]
- 11. Comparative Study of Photodynamic Therapy with Topical this compound versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Photodynamic therapy with topical this compound for actinic keratosis: results of a prospective randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies of this compound Photodynamic Therapy for Actinic Keratosis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 17. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. skintherapyletter.com [skintherapyletter.com]
- 19. droracle.ai [droracle.ai]
- 20. turkderm.org.tr [turkderm.org.tr]
- 21. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Aminolevulinate Hydrochloride vs. Free Base for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl aminolevulinate (MAL) is a potent photosensitizing agent precursor, pivotal in the field of photodynamic therapy (PDT). As a prodrug, MAL is metabolized intracellularly to Protoporphyrin IX (PpIX), a powerful photosensitizer.[1][2] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to localized cellular destruction. This mechanism forms the basis of PDT for various oncological and dermatological conditions.[3][4]
This technical guide provides a comprehensive comparison of this compound hydrochloride (MAL HCl) and its free base form for research applications. It delves into their physicochemical properties, stability, and provides detailed experimental protocols for their use in in-vitro and in-vivo research settings.
Physicochemical Properties: Hydrochloride Salt vs. Free Base
The choice between the hydrochloride salt and the free base of an active pharmaceutical ingredient can significantly impact its formulation, stability, and bioavailability.[5][6][7] MAL is commercially available and most extensively studied as its hydrochloride salt.[8][9]
| Property | This compound Hydrochloride | This compound (Free Base) | References |
| CAS Number | 79416-27-6 | 33320-16-0 | [8][10] |
| Molecular Formula | C6H12ClNO3 | C6H11NO3 | [8][10] |
| Molecular Weight | 181.62 g/mol | 145.16 g/mol | [8][10] |
| Appearance | White to slightly yellow powder | Solid (predicted) | [8][9] |
| Melting Point | 119-121 °C | Not available | [10] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol; practically insoluble in most organic solvents. | Predicted to be less soluble in water and more soluble in organic solvents compared to the HCl salt. | [8][9] |
| Stability | Generally more stable, particularly in aqueous solutions and against oxidation. The protonated amine group is less susceptible to oxidative degradation. | The free amine is more susceptible to oxidation and degradation, especially in solution. | [11][12] |
| pKa (of conjugate acid) | ~8.1 | Not applicable | [13] |
Key Considerations for Researchers:
-
Solubility: The high water solubility of MAL HCl makes it ideal for aqueous-based formulations for in vitro studies and for topical formulations where dissolution is critical.[8][9] The free base, with its presumed higher lipophilicity, might be explored for formulations aimed at enhanced penetration through lipid membranes, though this may come at the cost of reduced aqueous solubility.
-
Stability: For long-term storage and use in aqueous buffers, the hydrochloride salt is the preferred form due to its enhanced stability.[11] The lone pair of electrons on the nitrogen atom in the free base is more susceptible to oxidation.[11] Stock solutions of MAL HCl should be prepared fresh and protected from light. Studies have shown that the stability of MAL is pH-dependent, with greater stability in acidic conditions (pH < 5).[14]
-
Formulation: The majority of commercial and research formulations utilize MAL HCl.[8][9] For researchers wishing to work with the free base, it can be prepared from the hydrochloride salt by neutralization with a suitable base, followed by extraction into an organic solvent.[15] However, the stability of the free base in formulation would need to be carefully evaluated.
Mechanism of Action: The Heme Synthesis Pathway and Photodynamic Therapy
The therapeutic effect of MAL is dependent on its conversion to the photosensitizer PpIX. This process occurs via the endogenous heme synthesis pathway.
As depicted in Figure 1, topically applied MAL HCl penetrates the cell membrane. Intracellular esterases convert it to 5-aminolevulinic acid (ALA), which then enters the heme synthesis pathway, leading to an accumulation of PpIX. In cancer cells, a combination of increased uptake and decreased ferrochelatase activity (the enzyme that converts PpIX to heme) results in a selective accumulation of PpIX.[4] Subsequent illumination with light of an appropriate wavelength (typically red light around 635 nm) excites the PpIX molecules, which then transfer energy to molecular oxygen to produce highly cytotoxic singlet oxygen and other ROS, ultimately leading to cell death.[3][4]
Experimental Protocols
In Vitro Photodynamic Therapy with Cancer Cell Lines
This protocol provides a general framework for assessing the efficacy of MAL-PDT on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., A431, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound hydrochloride (MAL HCl)
-
Sterile, deionized water or PBS for stock solution
-
Multi-well plates (e.g., 96-well for viability assays)
-
Light source (e.g., LED array with a peak emission around 635 nm)
-
Radiometer to measure light dose
-
Cell viability assay kit (e.g., MTT, PrestoBlue) or flow cytometer for apoptosis/necrosis staining.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C and 5% CO2.
-
MAL HCl Preparation: Prepare a stock solution of MAL HCl in sterile water or PBS. For example, a 100 mM stock solution. Further dilute in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 mM). All solutions containing MAL should be freshly prepared and protected from light.[4]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of MAL HCl. Include a no-drug control.
-
Incubation: Incubate the cells with MAL HCl for a predetermined period (e.g., 4 hours) in the dark at 37°C and 5% CO2.
-
Washing: After incubation, aspirate the MAL-containing medium and wash the cells twice with PBS to remove any extracellular prodrug.
-
Irradiation: Add fresh, complete medium to the cells. Expose the cells to a light source with a peak wavelength around 635 nm. The light dose (fluence) is a critical parameter and should be measured with a radiometer (e.g., 10-20 J/cm²). A dark control (cells treated with MAL but not irradiated) and a light-only control (cells not treated with MAL but irradiated) should be included.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using a standard assay such as MTT or by flow cytometry using Annexin V/Propidium Iodide staining to assess apoptosis and necrosis.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a method to assess the permeation of MAL HCl and its free base through a skin model.
Materials:
-
Franz diffusion cells
-
Skin membrane (e.g., excised human or porcine skin)
-
Receptor solution (e.g., PBS, pH 7.4)
-
MAL HCl and/or free base formulation
-
Stirring bars
-
Water bath/circulator to maintain 32°C
-
Syringes and needles for sampling
-
Analytical method for MAL quantification (e.g., HPLC)
Methodology:
-
Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. The skin can be dermatomed to a specific thickness (e.g., 500 µm).
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor solution (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled Franz cells in a water bath set to maintain the skin surface temperature at 32°C. Allow the system to equilibrate.
-
Formulation Application: Apply a known amount of the MAL formulation (e.g., a cream or solution) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.
-
Replacement: Immediately after each sample is taken, replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the concentration of MAL in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of MAL permeated per unit area over time and determine the steady-state flux and permeability coefficient.
Quantification of Protoporphyrin IX (PpIX) in Cells
This protocol describes a method for extracting and quantifying the amount of PpIX produced by cells after incubation with MAL.
Materials:
-
Cells treated with MAL (from Protocol 4.1 or similar)
-
PBS
-
Lysis buffer (e.g., 0.1 M NaOH, 1% SDS) or organic solvent (e.g., DMSO)
-
Spectrofluorometer
-
PpIX standard for calibration curve
-
Microplate reader (optional, for high-throughput analysis)
Methodology:
-
Cell Harvesting: After incubation with MAL, wash the cells with PBS to remove any extracellular prodrug.
-
Cell Lysis and PpIX Extraction:
-
For adherent cells: Add lysis buffer or solvent directly to the well or culture dish. Scrape the cells and collect the lysate.
-
For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in lysis buffer or solvent.
-
-
Incubation/Sonication: Incubate the lysate (e.g., for 30 minutes) or sonicate to ensure complete cell lysis and extraction of PpIX.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Fluorescence Measurement: Transfer the supernatant to a suitable cuvette or microplate. Measure the fluorescence using a spectrofluorometer. Typical excitation and emission wavelengths for PpIX are around 405 nm and 635 nm, respectively.[16][17]
-
Quantification: Prepare a standard curve using known concentrations of a PpIX standard dissolved in the same lysis buffer/solvent. Use the standard curve to determine the concentration of PpIX in the cell lysates.
-
Normalization: Normalize the amount of PpIX to the total protein content of the cell lysate (determined by a protein assay like BCA) or to the cell number.
Conclusion
For the majority of research applications, this compound hydrochloride is the form of choice due to its high water solubility, greater stability, and extensive characterization in the scientific literature. Its properties make it well-suited for the preparation of aqueous stock solutions for in vitro work and for inclusion in various topical formulations. The free base form, while less studied, may offer advantages in specific formulation strategies where increased lipophilicity is desired to enhance penetration across lipid barriers. However, researchers opting to use the free base must consider its potential for lower stability and the need for careful formulation to ensure its solubility and bioavailability. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the photodynamic effects of both forms of this compound in various preclinical models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]
- 4. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. medkoo.com [medkoo.com]
- 9. Metvixia (this compound Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. This compound [drugfuture.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. encompass.eku.edu [encompass.eku.edu]
- 13. galderma.com [galderma.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 17. scielo.br [scielo.br]
A Technical Guide to Photoactive Porphyrin Accumulation from Methyl Aminolevulinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl aminolevulinate (MAL), a lipophilic ester of 5-aminolevulinic acid (ALA), serves as a crucial prodrug in photodynamic therapy (PDT). Following topical application, MAL selectively penetrates neoplastic and other rapidly proliferating cells, where it is intracellularly hydrolyzed to ALA. This process bypasses the rate-limiting step of the heme biosynthesis pathway, leading to the preferential accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX). Subsequent illumination with light of a specific wavelength (typically red light, ~630-635 nm) activates PpIX, generating cytotoxic reactive oxygen species (ROS) that induce localized cell death through apoptosis and autophagy. This guide provides an in-depth overview of the biochemical mechanisms, factors influencing accumulation, quantitative data, experimental protocols, and cellular signaling pathways associated with MAL-induced PpIX synthesis.
Mechanism of Action: The Heme Synthesis Pathway
This compound is a prodrug that leverages the endogenous heme synthesis pathway for therapeutic effect[1][2]. Unlike its precursor, 5-aminolevulinic acid (ALA), MAL's esterification enhances its lipophilicity, which is thought to improve its penetration through the stratum corneum and into target cells[3][4].
Once inside the cell, the following steps occur:
-
Esterase Cleavage : Intracellular esterases hydrolyze the methyl ester group of MAL, converting it back into ALA[4].
-
PpIX Synthesis : The exogenous ALA enters the heme synthesis pathway, bypassing the initial rate-limiting feedback inhibition of the enzyme ALA synthase[5]. This leads to a cascade of enzymatic reactions, culminating in the formation of Protoporphyrin IX (PpIX)[3][4].
-
Preferential Accumulation : Neoplastic and rapidly dividing cells exhibit a higher uptake of ALA and often have lower ferrochelatase activity, the enzyme that converts PpIX to heme. This enzymatic bottleneck results in the selective accumulation of photoactive PpIX in target cells compared to surrounding healthy tissue[6][7].
Upon exposure to an appropriate light source, the accumulated PpIX is excited from its ground state to a triplet state. This excited molecule then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS cause oxidative damage to cellular components, including mitochondria, lysosomes, and the plasma membrane, ultimately triggering cell death pathways[8][9][10].
Factors Influencing PpIX Accumulation
The efficacy of MAL-PDT is directly dependent on the amount of PpIX accumulated in the target tissue. Several factors can influence this process:
-
Cell Type and Metabolism: Cancer cells inherently accumulate more PpIX than normal cells due to higher metabolic rates and reduced ferrochelatase activity[6][11]. Proliferating cells, such as those in angiogenic endothelium, also show enhanced PpIX generation[11].
-
MAL Incubation Time: PpIX fluorescence increases with the duration of MAL application, typically reaching a plateau after several hours. Standard clinical protocols often use a 3-hour incubation period under occlusion to maximize accumulation before illumination[12][13][14].
-
Lesion Preparation: Removal of hyperkeratotic scales and crusts via curettage before MAL application can significantly enhance drug penetration and subsequent PpIX formation[3][14].
-
Drug Concentration: The concentration of MAL in the topical formulation (e.g., 160 mg/g) is optimized to provide a sufficient gradient for diffusion into the skin[15].
-
Anatomical Location: Skin temperature and vascularity can affect metabolic rates. One study noted that PpIX fluorescence was higher on the trunk compared to the lower leg, potentially correlating with skin temperature[16].
-
Pre-treatments: Physical methods like fractional CO2 laser resurfacing can create microchannels in the skin, dramatically increasing MAL penetration and leading to deeper and more intense PpIX accumulation. Chemical agents like calcipotriol (B1668217) may also enhance efficacy by interacting with the heme synthesis pathway.
Quantitative Analysis of PpIX Accumulation
Quantifying PpIX accumulation is essential for optimizing treatment protocols and predicting clinical response. This is typically achieved through non-invasive fluorescence spectroscopy or by analyzing tissue/cell lysates.
| Treatment Modality / Condition | Tissue / Lesion Type | Key Findings | Reference |
| Classic MAL-PDT | Actinic Keratosis (AK) | PpIX level after 3-hour incubation set as 100% (relative units). | [12] |
| Daylight PDT | Actinic Keratosis (AK) | PpIX formation reaches 85% of classic PDT levels. | [12] |
| Pulse PDT (30 min MAL incubation) | Actinic Keratosis (AK) | PpIX formation reaches 57% of classic PDT levels. | [12] |
| Classic PDT without Curettage | Actinic Keratosis (AK) | PpIX formation reaches 52% of classic PDT levels. | [12] |
| MAL Incubation (+ Curettage) | Actinic Keratosis (AK) | Median PpIX level after 3 hours was 22 arbitrary units (AU) . | [14] |
| MAL Incubation (- Curettage) | Actinic Keratosis (AK) | Median PpIX level after 3 hours was 20 arbitrary units (AU) . | [14] |
| ALA Administration (Oral) | Meningioma Tumor Tissue | Average PpIX concentration of 1.694 ± 0.440 µg/mL . | [7] |
| ALA Administration (Oral) | Normal Dura | Average PpIX concentration of 0.006 ± 0.003 µg/mL . | [7] |
Note: Data from different studies may not be directly comparable due to variations in measurement techniques, units, and patient populations. The table illustrates relative and absolute measurements reported in the literature.
Signaling Pathways in MAL-PDT Induced Cell Death
The generation of ROS by photoactivated PpIX initiates a complex network of signaling events that lead to cell death, primarily through apoptosis and autophagy.
Apoptosis: PDT-induced oxidative stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[8][9].
-
Intrinsic Pathway: ROS can directly damage mitochondria, leading to the release of cytochrome c. This activates a caspase cascade, with caspase-9 and the executioner caspase-3 playing central roles[8]. Pro-apoptotic proteins like Bax and Bak are also upregulated.
-
Extrinsic Pathway: While less emphasized for porphyrins, ROS can influence death receptor signaling (e.g., Fas) to activate caspase-8[8].
-
Caspase-Independent Apoptosis: Evidence also points to alternative pathways involving mediators like granzyme B.
Autophagy: MAL-PDT has been shown to induce autophagic cell death. This is characterized by the formation of autophagosomes and an increase in autophagy-related markers such as LC3-II. Autophagy can act as a cell death mechanism in response to the significant cellular stress induced by PDT.
Experimental Protocols
Protocol for In Vitro PpIX Quantification in Cell Culture
This protocol describes the measurement of intracellular PpIX in cultured cells following MAL treatment using a fluorescence plate reader.
-
Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/well) in a 24-well plate and allow them to adhere overnight in a CO₂ incubator.
-
MAL Incubation: Remove the culture medium and add fresh medium containing the desired concentration of MAL (or its precursor, 5-ALA). Incubate for a specified period (e.g., 4 hours) in the dark.
-
Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells by adding a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) to each well.
-
Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate. Measure the PpIX fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of around 630-635 nm[7].
-
Data Normalization: To account for variations in cell number, normalize the fluorescence readings to the total protein concentration of each lysate, determined by a standard protein assay (e.g., BCA assay).
Protocol for Fluorescence Microscopy of Intracellular PpIX
This protocol outlines the visualization of PpIX distribution in cells.
-
Cell Culture: Grow cells on glass coverslips or in glass-bottomed dishes suitable for microscopy.
-
MAL Incubation: Treat the cells with MAL-containing medium for the desired time (e.g., 4-8 hours) in the dark, as described in Protocol 5.1.
-
Cell Washing and Fixation: Wash the cells twice with PBS to remove extracellular MAL. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 10-15 minutes, followed by further washing with PBS. Live-cell imaging can also be performed in a suitable buffer.
-
Microscopy: Mount the coverslips on slides. Image the cells using a fluorescence or confocal microscope.
Conclusion
The conversion of this compound to protoporphyrin IX within target cells is a cornerstone of modern photodynamic therapy. The enhanced lipophilicity of MAL facilitates its clinical use, particularly in dermatology for treating actinic keratosis and non-melanoma skin cancers[8]. Understanding the intricate details of the heme synthesis pathway, the factors that modulate PpIX levels, and the downstream signaling cascades is paramount for drug development professionals and researchers seeking to optimize this therapeutic modality. The continued development of quantitative measurement techniques and a deeper exploration of the molecular responses to MAL-PDT will pave the way for more personalized and effective treatment strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. δ-aminolevulinic acid–induced protoporphyrin IX concentration correlates with histopathologic markers of malignancy in human gliomas: the need for quantitative fluorescence-guided resection to identify regions of increasing malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Systemic MEK inhibition enhances the efficacy of 5-aminolevulinic acid-photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-treatment protoporphyrin IX concentration in actinic keratosis lesions may be a predictive biomarker of response to aminolevulinic-acid based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intralesional photodynamic therapy induces apoptosis in basal cell carcinoma and Bowen's disease through caspase 3 and granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 16. researchgate.net [researchgate.net]
singlet oxygen generation by photoactivated methyl aminolevulinate
An In-depth Technical Guide to Singlet Oxygen Generation by Photoactivated Methyl Aminolevulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic Therapy (PDT) is a minimally invasive therapeutic modality that employs a photosensitizing agent, a specific wavelength of light, and molecular oxygen to elicit cell death.[1][2] this compound (MAL), a methylated ester of 5-aminolevulinic acid (ALA), serves as a prodrug, or photosensitizer precursor, in topical PDT.[3][4] It is clinically approved for the treatment of various skin conditions, including actinic keratoses and certain non-melanoma skin cancers like superficial basal cell carcinoma.[4][5][6]
The core principle of MAL-PDT lies in the selective accumulation of a photoactive molecule, Protoporphyrin IX (PpIX), in target neoplastic cells.[7][8] Upon activation by light, PpIX initiates a photochemical reaction that primarily generates singlet oxygen (¹O₂), a highly reactive and cytotoxic form of oxygen.[9][10] This targeted generation of singlet oxygen leads to the destruction of malignant and premalignant cells while largely sparing surrounding healthy tissue, resulting in favorable cosmetic outcomes.[1][3]
Core Mechanism: From Prodrug to Cytotoxicity
The generation of singlet oxygen via MAL-PDT is a two-stage process involving a metabolic conversion followed by a photochemical reaction.
Metabolic Pathway: Protoporphyrin IX (PpIX) Synthesis
-
Topical Application and Uptake: MAL is applied to the lesion as a cream (e.g., 16% Metvix®).[3] As a more lipophilic molecule than its precursor ALA, MAL exhibits enhanced penetration into the skin.[2][4] It is selectively absorbed by rapidly proliferating cells, such as those in cancerous or precancerous lesions, which have a higher metabolic rate.[2][3]
-
Intracellular Conversion: Inside the cell, MAL is converted into PpIX through the natural heme biosynthesis pathway, which primarily occurs in the mitochondria.[2][7][9]
-
Selective Accumulation: In neoplastic cells, there is often a relative deficiency in the enzyme ferrochelatase, which is responsible for converting PpIX into heme by incorporating iron.[9][11] This enzymatic bottleneck leads to the preferential accumulation of the photosensitive PpIX in the mitochondria of target cells.[9]
Photochemical Pathway: The Type II Reaction
Once PpIX has accumulated, the lesion is illuminated with light of a specific wavelength, initiating the photodynamic process. The dominant mechanism is the Type II photochemical reaction, which generates singlet oxygen.[10][12]
-
Photoexcitation: A ground-state PpIX molecule (S₀) absorbs a photon from the light source (typically red light with a wavelength of 570–670 nm).[3][13] This elevates the PpIX molecule to an unstable, high-energy excited singlet state (S₁).[9][10]
-
Intersystem Crossing: The excited singlet state (S₁) rapidly undergoes a process called intersystem crossing, transitioning to a more stable, longer-lived excited triplet state (T₁).[9][10]
-
Energy Transfer to Oxygen: The triplet-state PpIX (T₁) molecule transfers its energy to a ground-state oxygen molecule (³O₂), which is naturally in a triplet state.[10][14]
-
Singlet Oxygen Formation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the PpIX molecule returns to its ground state (S₀), ready to be excited again.[10][14]
-
Oxidative Cell Damage: The generated singlet oxygen is a potent oxidizing agent with a very short lifetime, ensuring its effects are localized to the immediate vicinity of its formation. It rapidly reacts with and damages essential biomolecules, including lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, and autophagy-related cell death.[9][12]
References
- 1. www.creativeofficepavilion.com - Photodynamic Therapy In Dermatology [creativeofficepavilion.com]
- 2. Inhibition of photodynamic therapy induced-immunosuppression with aminolevulinic acid leads to enhanced outcomes of tumors and pre-cancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]
- 6. Basal-cell carcinoma - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Determining Optimal Methyl Aminolevulinate (MAL) Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl aminolevulinate (MAL) is a prodrug that is metabolically converted into the photosensitizer protoporphyrin IX (PpIX).[1][2] This selective accumulation of PpIX in rapidly proliferating cells, such as cancer cells, forms the basis of MAL-mediated photodynamic therapy (PDT). Upon exposure to light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to cellular damage and induction of cell death, primarily through apoptosis.[3] The efficacy of MAL-PDT is critically dependent on the intracellular concentration of PpIX and the dose of light delivered. Therefore, determining the optimal MAL concentration is a crucial first step in developing effective in vitro PDT protocols for research and drug development.
These application notes provide a comprehensive guide to determining the optimal MAL concentration for various cell culture applications. They include detailed experimental protocols, data presentation guidelines, and visualizations of key processes.
Key Principles
The optimization of MAL concentration for cell culture experiments involves a multi-step process:
-
PpIX Accumulation: Quantifying the intracellular accumulation of PpIX over a range of MAL concentrations and incubation times.
-
Cytotoxicity Assessment: Evaluating the phototoxic effect of MAL-PDT on cell viability at different MAL concentrations and light doses.
-
Apoptosis Induction: Confirming the mechanism of cell death through apoptosis-specific assays.
Data Presentation
Table 1: Optimal MAL Concentrations and PDT Parameters for Various Cell Lines
| Cell Line | Cancer Type | MAL Concentration (mM) | Incubation Time (hours) | Light Dose (J/cm²) | Resulting Cell Viability (%) | Reference |
| HeLa | Cervical Carcinoma | 0.3 | 5 | 1.5 | ~60 | [4] |
| HeLa | Cervical Carcinoma | 1 | 5 | 1.5 | ~40 | [4] |
| HaCaT | Non-tumorigenic Keratinocytes | 0.3 - 1 | 5 | up to 1.5 | No significant decrease | [4] |
| A431 | Cutaneous Squamous Cell Carcinoma | 0.5 | 5 | 12 | ~50 (IC50) | [5] |
| SCC13 | Cutaneous Squamous Cell Carcinoma | 0.5 | 5 | >12 | ~80 | [5] |
| HN5 | Head and Neck Squamous Cell Carcinoma | 0.5 | 5 | 12 | ~40 | [5] |
| SCC9 | Head and Neck Squamous Cell Carcinoma | 0.5 | 5 | >12 | ~70 | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | 1 (ALA) | 4 | 30 | Decreased | [6] |
| MCF-7 | Breast Adenocarcinoma | 1 (ALA) | 4 | 30 | Decreased | [6] |
| C152 (KB) | Oral Squamous Cell Carcinoma | 0.1 - 10 (ALA) | 24 | 10 | Dose-dependent decrease | [7] |
Note: Some data presented is for 5-aminolevulinic acid (ALA), a closely related precursor to PpIX. The optimal concentration for MAL may differ.
Experimental Protocols
Protocol 1: Determination of PpIX Accumulation
This protocol describes how to measure the intracellular accumulation of PpIX following incubation with MAL.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (MAL) hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microscope with appropriate filters (Excitation: ~405 nm, Emission: ~635 nm)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
MAL Incubation: Prepare a range of MAL concentrations (e.g., 0.01, 0.1, 0.5, 1, 2 mM) in complete cell culture medium. Remove the old medium from the cells and add the MAL-containing medium. Include a control group with medium only.
-
Time Course: Incubate the cells for various time points (e.g., 1, 2, 4, 6, 8, 24 hours) at 37°C and 5% CO2.
-
Fluorescence Measurement (Live Cells):
-
Wash the cells twice with PBS.
-
Add fresh PBS to each well.
-
Measure the fluorescence intensity using a fluorometer with excitation at approximately 405 nm and emission at approximately 635 nm.
-
-
Fluorescence Measurement (Cell Lysates):
-
Wash the cells twice with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Transfer the supernatant to a new well of a 96-well plate.
-
Measure the fluorescence intensity as described above.
-
-
Data Analysis: Plot the fluorescence intensity against the MAL concentration for each time point to determine the optimal incubation time and concentration for maximal PpIX accumulation.
Protocol 2: In Vitro Photodynamic Therapy (PDT) and Cytotoxicity Assessment
This protocol details the procedure for performing MAL-PDT and assessing its effect on cell viability using the MTT assay.
Materials:
-
Cells treated with the optimal MAL concentration (determined in Protocol 1)
-
Complete cell culture medium
-
PBS
-
Light source with a wavelength of ~635 nm (e.g., LED array)
-
Radiometer to measure light dose
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and MAL Incubation: Follow steps 1 and 2 from Protocol 1, using the determined optimal MAL concentration and a range of concentrations around it.
-
Light Exposure:
-
After the optimal incubation time, wash the cells twice with PBS and replace with fresh, phenol (B47542) red-free medium.
-
Expose the cells to a specific light dose (e.g., 1, 5, 10, 20 J/cm²) using a light source emitting at ~635 nm.[5] Control groups should include cells with no MAL and no light, MAL only, and light only.
-
-
Post-PDT Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against MAL concentration or light dose to determine the IC50 value (the concentration or dose that results in 50% cell death).
Protocol 3: Assessment of Apoptosis
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis following MAL-PDT.
Materials:
-
Cells treated with MAL-PDT (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Following the post-PDT incubation period, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by MAL-PDT.
Visualizations
Caption: Experimental workflow for determining optimal MAL concentration.
Caption: Simplified signaling pathway of MAL-PDT induced apoptosis.
Caption: Logical workflow for MAL-PDT protocol optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. Inhibition of photodynamic therapy induced-immunosuppression with aminolevulinic acid leads to enhanced outcomes of tumors and pre-cancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy in Methyl Aminolevulinate (MAL) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl aminolevulinate (MAL) is a prodrug that is metabolically converted into the fluorescent photosensitizer Protoporphyrin IX (PpIX).[1][2][3] This selective accumulation of PpIX in neoplastic and rapidly proliferating cells forms the basis of its use in photodynamic therapy (PDT) and fluorescence-guided diagnosis.[4][5] Fluorescence microscopy techniques are pivotal for visualizing and quantifying PpIX distribution at the cellular and subcellular levels, providing invaluable insights for research and clinical applications. These notes provide an overview of key fluorescence microscopy techniques and detailed protocols for their application in MAL-based studies.
Upon administration, MAL is absorbed by cells and enters the heme biosynthesis pathway, leading to an accumulation of PpIX.[1][5] In cancer cells, a combination of increased uptake of MAL and reduced enzymatic activity of ferrochelatase, which converts PpIX to heme, results in a higher concentration of PpIX compared to normal cells.[1] When excited by light of a specific wavelength, typically in the blue-violet range, PpIX emits a characteristic red fluorescence, enabling the visualization of tumor tissues.[1][6]
Key Fluorescence Microscopy Techniques
Several advanced fluorescence microscopy techniques can be employed to study MAL-induced PpIX fluorescence, each offering unique advantages:
-
Confocal Laser Scanning Microscopy (CLSM): Provides high-resolution, optically sectioned images, enabling the precise localization of PpIX within cells and tissues. This technique is essential for detailed morphological studies and co-localization experiments.[7][8]
-
Two-Photon Excitation Microscopy (TPEM): Utilizes near-infrared excitation light, which allows for deeper tissue penetration with reduced phototoxicity and photobleaching compared to single-photon excitation.[7][9] This is particularly advantageous for in vivo imaging and studying thicker tissue samples.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): Measures the decay rate of fluorescence (the "lifetime") of a fluorophore. Since the fluorescence lifetime of PpIX is sensitive to its microenvironment and distinct from that of endogenous fluorophores (autofluorescence), FLIM can enhance the contrast and specificity of PpIX detection, especially in cases of weak fluorescence.[10][11][12]
-
Reflectance Confocal Microscopy (RCM): A non-invasive imaging technique that allows for real-time visualization of skin structures at a cellular level. It has been used to assess the outcome of MAL-PDT for skin cancers like basal cell carcinoma by visualizing cellular changes post-treatment.[13][14][15]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for PpIX fluorescence, crucial for setting up imaging experiments and interpreting the data.
| Parameter | Value | Reference |
| Excitation Wavelength (Soret Band) | ~405 nm | [1][6] |
| Emission Wavelengths | ~620 nm and ~635 nm (primary peaks), ~705 nm (secondary peak) | [6][16] |
| Two-Photon Excitation Wavelength | ~800 nm | [7][9] |
| Environment | Fluorescence Lifetime (τ) | Reference |
| Organic Solvent (DMSO) | ~16.4 ns | [11][17] |
| Glioma Cells | ~3 ns | [10] |
| Prostate Adenocarcinoma Cells | ~6 ns | [10] |
| MAT-LyLu Rat Prostate Adenocarcinoma Cells | 6.3 ± 1.2 ns | [17] |
| Human Brain Tumor (Strong PpIX Fluorescence) | 14.1 ± 0.2 ns | [11] |
| Human Brain Tumor (Infiltration Zones) | 4.1 ± 1.8 ns | [11] |
| Human Brain Tumor (Core Tumor Areas) | 4.8 ± 1.3 ns | [11] |
| Meningioma Tumor Specimens | 12.2 ± 2.5 ns | [11] |
| Non-pathologic Brain Tissue (Autofluorescence) | 1.6 ± 0.5 ns | [11] |
Signaling Pathway and Experimental Workflows
MAL to PpIX Conversion Pathway
The following diagram illustrates the cellular uptake of MAL and its conversion to the fluorescent molecule PpIX within the heme synthesis pathway.
Caption: Cellular metabolism of MAL to fluorescent PpIX.
General Experimental Workflow for Fluorescence Microscopy
This diagram outlines the principal steps for preparing and imaging samples for MAL-induced PpIX fluorescence.
Caption: General workflow for MAL-PpIX fluorescence microscopy.
Experimental Protocols
Protocol 1: In Vitro PpIX Fluorescence Imaging using Confocal Microscopy
This protocol is designed for imaging MAL-induced PpIX fluorescence in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., glioma, skin cancer cells)
-
Cell culture medium and supplements
-
This compound (MAL) hydrochloride
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Confocal laser scanning microscope with a ~405 nm laser line and appropriate emission filters for red fluorescence.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
MAL Incubation: Prepare a stock solution of MAL in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in fresh culture medium to a final concentration of 1 mM. Remove the old medium from the cells and add the MAL-containing medium. Incubate for 2-4 hours at 37°C.[18]
-
Washing: After incubation, aspirate the MAL-containing medium and wash the cells three times with warm PBS to remove any extracellular prodrug.
-
Imaging Medium: Add fresh, phenol (B47542) red-free culture medium or PBS to the cells for imaging.
-
Confocal Microscopy Setup:
-
Image Acquisition:
-
Locate the cells using brightfield or differential interference contrast (DIC) imaging.
-
Switch to fluorescence imaging and adjust the focus.
-
Optimize the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire single optical sections or a Z-stack to visualize the three-dimensional distribution of PpIX.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process and analyze the acquired images.
-
Quantify the fluorescence intensity in specific regions of interest (e.g., cytoplasm, mitochondria).
-
Protocol 2: Two-Photon Microscopy of PpIX in Tissue Explants
This protocol is suitable for imaging deeper into tissue samples, such as tumor biopsies.
Materials:
-
Freshly excised tissue explant
-
MAL solution (as in Protocol 1)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution)
-
Petri dish or imaging chamber
-
Two-photon microscope equipped with a femtosecond laser tunable to ~800 nm.
Procedure:
-
Tissue Preparation: Place the fresh tissue explant in a petri dish containing physiological buffer.
-
MAL Incubation: Incubate the tissue in a 1 mM MAL solution for 2-4 hours at 37°C. Ensure the tissue is fully submerged.
-
Washing: Transfer the tissue to fresh physiological buffer and wash for 15-30 minutes to remove excess MAL.
-
Mounting: Secure the tissue in an imaging chamber for stability during microscopy.
-
Two-Photon Microscopy Setup:
-
Image Acquisition:
-
Position the tissue and locate the region of interest.
-
Adjust the laser power and detector settings for optimal image quality. Due to the reduced scattering of near-infrared light, imaging can be performed deeper into the tissue compared to confocal microscopy.
-
Acquire Z-stacks to create a 3D reconstruction of PpIX distribution within the tissue.
-
-
Data Analysis:
-
Process the acquired image stacks using appropriate software.
-
Analyze the depth of PpIX fluorescence and its spatial relationship with tissue structures.
-
Protocol 3: Fluorescence Lifetime Imaging (FLIM) for Enhanced PpIX Contrast
This protocol describes how to use FLIM to differentiate PpIX fluorescence from background autofluorescence.
Materials:
-
Sample prepared as in Protocol 1 or 2.
-
A fluorescence microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).
Procedure:
-
Sample Preparation: Prepare MAL-treated cells or tissue as described previously.
-
FLIM System Setup:
-
Set up the microscope and FLIM data acquisition hardware and software.
-
Use a pulsed laser source for excitation (e.g., a 405 nm picosecond pulsed diode laser).
-
Ensure the detectors are calibrated and the system is aligned.
-
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) or a fluorophore with a very short, known lifetime.
-
FLIM Data Acquisition:
-
Acquire FLIM data from the sample. The acquisition time will depend on the fluorescence intensity and the desired photon statistics for accurate lifetime fitting.
-
Collect enough photons per pixel to allow for reliable lifetime analysis.
-
-
Data Analysis:
-
Use FLIM analysis software to fit the fluorescence decay data for each pixel to a multi-exponential decay model.
-
Generate a fluorescence lifetime image where the color or intensity of each pixel represents the calculated fluorescence lifetime.
-
Segment the image based on lifetime values to distinguish PpIX (with its characteristic lifetime) from autofluorescence, which typically has a shorter lifetime.[11][17]
-
Concluding Remarks
The choice of fluorescence microscopy technique for MAL studies depends on the specific research question. Confocal microscopy is ideal for high-resolution subcellular localization, while two-photon microscopy is superior for deep-tissue imaging in vivo or in explants.[7][8] FLIM offers an advanced method for improving the signal-to-noise ratio and specificity of PpIX detection by separating it from confounding autofluorescence.[12] The quantitative data and detailed protocols provided in these application notes serve as a comprehensive guide for researchers and scientists to effectively utilize fluorescence microscopy in their MAL-based investigations, ultimately contributing to advancements in photodynamic therapy and fluorescence-guided surgery.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (Metvix) photodynamic therapy - practical pearls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. victoriaskincancerscreening.com [victoriaskincancerscreening.com]
- 4. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Widefield fluorescence lifetime imaging of protoporphyrin IX for fluorescence‐guided neurosurgery: An ex vivo feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Reflectance confocal microscopy allows in vivo real-time noninvasive assessment of the outcome of methyl aminolaevulinate photodynamic therapy of basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of reflectance confocal microscopy for monitoring response to therapy of skin malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo reflectance confocal microscopy for monitoring actinic keratosis treated with 5-aminolevulinic acid photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of dual-state 5-ALA-induced PpIX fluorescence: methodology and validation in tissue-mimicking phantoms [arxiv.org]
- 17. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 18. researchgate.net [researchgate.net]
- 19. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Topical Delivery of Methyl Aminolevulinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various topical delivery methods for methyl aminolevulinate (MAL) investigated in preclinical settings. The following sections summarize quantitative data, outline experimental protocols, and visualize experimental workflows and relevant signaling pathways to guide researchers in the development and evaluation of novel MAL delivery systems.
I. Overview of Topical Delivery Methods
The efficacy of photodynamic therapy (PDT) with topical this compound (MAL), a prodrug metabolized to the photosensitizer protoporphyrin IX (PpIX), is often limited by the inefficient penetration of MAL through the stratum corneum.[1][2] Preclinical research has explored several strategies to enhance the dermal delivery of MAL, which can be broadly categorized into physical enhancement techniques and advanced formulation strategies.
Physical Enhancement Methods:
-
Fractional CO2 Laser: This technique utilizes a fractional carbon dioxide (CO2) laser to create microscopic channels in the skin, thereby facilitating the penetration of topically applied MAL to deeper dermal layers.[3][4][5]
-
Microneedles: These are micron-scale needles that painlessly pierce the stratum corneum, creating transient aqueous microchannels through which MAL can diffuse into the viable epidermis.[6][7]
Advanced Formulation Strategies:
-
Liposomes: These are vesicular systems composed of lipid bilayers that can encapsulate hydrophilic drugs like MAL, potentially improving their stability and skin penetration.[3][8][9]
-
Ethosomes: These are lipid vesicles characterized by a high concentration of ethanol (B145695), which can enhance their deformability and ability to penetrate the skin barrier.[10][11][12]
-
Ionic Liquids (ILs): These are salts in a liquid state that can act as permeation enhancers by disrupting the structure of the stratum corneum.[13][14][15]
II. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on different MAL delivery methods.
Table 1: Protoporphyrin IX (PpIX) Fluorescence Enhancement with Different Delivery Methods
| Delivery Method | Animal Model | MAL Concentration | Incubation Time | Fold Increase in PpIX Fluorescence (Compared to Control) | Reference(s) |
| Fractional CO2 Laser | Yorkshire Swine | 160 mg/g (Metvix®) | 3 hours | Significantly higher fluorescence in hair follicles and dermis (P < 0.0001) | [5] |
| Fractional CO2 Laser | Yorkshire Swine | 160 mg/g (Metvix®) | 120 minutes | Significantly higher than non-laser exposed sites at 180 minutes | [4] |
| Liposomes (lipMAL) | In vitro (SKOV3 cells) | N/A | N/A | Up to 6.8-fold higher than free MAL | [3] |
| Nanoemulsion (BF-200 ALA vs. MAL cream) | Ex vivo (Porcine Skin) | 10% 5-ALA-HCl vs. 16% MAL-HCl | 8 hours | 4.8-fold higher with nanoemulsion | [16] |
| Ionic Liquid Pretreatment | Rat | N/A | N/A | Significantly greater cumulative permeation than untreated group | [14] |
Table 2: Characterization of Vesicular Delivery Systems for Aminolevulinic Acid (ALA) Derivatives
| Vesicular System | Composition | Mean Particle Size (nm) | Entrapment Efficiency (%) | Reference(s) |
| Ethosomes (for Tretinoin) | Phospholipid (0.5% w/v), Ethanol (20% v/v) | 205.40 ± 2.31 | 80.25 ± 0.23 | [17] |
| Ethosomes (for Saxagliptin) | Soya lecithin, Cholesterol, Ethanol | 117.3 ± 1.0577 | 64 ± 1.5329 | [18] |
| Liposomes (lipMAL) | N/A | N/A | 15.1 - 31.5 | [3] |
III. Experimental Protocols
A. Fractional CO2 Laser-Assisted MAL Delivery
Objective: To enhance the dermal penetration of MAL using a fractional CO2 laser.
Materials:
-
Fractional CO2 laser system
-
This compound cream (e.g., Metvix®, 160 mg/g)[5]
-
Occlusive dressing
-
General anesthesia
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Shave the treatment area and clean it with a suitable antiseptic.
-
Set the fractional CO2 laser parameters. Example parameters from a preclinical study are: stacked single pulses of 3 milliseconds, 91.6 mJ per pulse.[5] Another study used energy levels of 37, 190, and 380 mJ/laser channel.[4]
-
Deliver the laser treatment to the designated skin area.
-
Immediately after laser exposure, apply a thick layer of MAL cream to the treated area.
-
Cover the area with an occlusive dressing.
-
Allow the cream to incubate for a predetermined period (e.g., 30, 60, 120, or 180 minutes).[4]
-
After incubation, remove the cream and proceed with PDT illumination or tissue analysis for PpIX fluorescence.
B. Microneedle-Mediated MAL Delivery
Objective: To create transient micropores in the skin for enhanced MAL delivery.
Materials:
-
Microneedle arrays (can be fabricated from materials like maltose (B56501) or polymers)[7][19]
-
MAL formulation (e.g., cream, patch)
-
Animal model (e.g., mice, pigs)[20]
-
Franz diffusion cells (for in vitro studies)[19]
Protocol:
-
Microneedle Fabrication (Example: Micromolding Technique): [19]
-
Create a master mold of the desired microneedle geometry.
-
Use the master mold to create a negative mold from a material like polydimethylsiloxane (B3030410) (PDMS).
-
Fill the PDMS mold with a maltose solution or a polymer solution containing MAL.
-
Centrifuge the mold to ensure the solution fills the microneedle cavities.
-
Dry the filled mold to form solid microneedles.
-
Carefully peel the microneedle patch from the mold.
-
-
Application:
-
Prepare the skin site on the animal model.
-
Apply the microneedle patch to the skin with gentle pressure for a few seconds to ensure insertion.
-
If using solid microneedles for pretreatment, remove the patch after insertion and apply the MAL formulation over the microporated area.[6]
-
If using dissolving microneedles containing MAL, leave the patch in place for the desired duration to allow the microneedles to dissolve and release the drug.[7]
-
Proceed with PDT or skin analysis.
-
C. Preparation of MAL-Loaded Ethosomes
Objective: To formulate MAL in ethosomal vesicles for enhanced topical delivery.
Materials:
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine)[10][11]
-
Propylene (B89431) glycol[11]
-
Cholesterol (optional)[18]
-
This compound hydrochloride
-
Phosphate buffered saline (PBS)
-
Probe sonicator or homogenizer
Protocol (Hot Method): [10]
-
Disperse phospholipids in double-distilled water in a sealed vessel and heat to 40°C.
-
In a separate sealed vessel, dissolve MAL and propylene glycol in ethanol and heat to 40°C.
-
Add the organic phase to the aqueous phase dropwise with constant stirring at 700 rpm.
-
Continue stirring for 5 minutes.
-
Reduce the vesicle size by sonication or homogenization.
-
Store the ethosomal suspension at 4°C.
D. Quantification of PpIX Fluorescence
Objective: To measure the amount of PpIX produced in the skin following MAL application.
Materials:
-
Fluorescence microscope or a dedicated fluorescence measurement device.
-
Light source with an excitation wavelength around 400 nm.[21]
-
Detector with an emission wavelength around 632 nm.[21]
-
Tissue processing equipment (cryostat or microtome).
-
Image analysis software.
Protocol:
-
After the designated incubation time, excise the treated skin samples.
-
Embed the tissue in a suitable medium (e.g., OCT) and freeze.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat.
-
Mount the sections on glass slides.
-
Examine the sections under a fluorescence microscope using the appropriate filter set for PpIX.
-
Capture images of the fluorescence at different depths of the skin.
-
Use image analysis software to quantify the fluorescence intensity in specific regions of interest (e.g., epidermis, dermis, hair follicles).
-
Alternatively, for in vivo measurements, a fiber-optic probe can be used to non-invasively measure PpIX fluorescence on the skin surface.[22][23]
IV. Visualizations
Experimental Workflow
Signaling Pathway: MAL-PDT Induced Cell Death
One preclinical study has suggested that MAL-PDT can induce autophagic cell death in oral precancerous cells.[24] This is a specific form of programmed cell death that could be a key mechanism of action for MAL-PDT in certain cell types. Further research is needed to elucidate the precise signaling cascades involved in this process.
In addition to direct cell killing, PDT also leads to vascular shutdown within the treated area and can stimulate an anti-tumor immune response.[25][26] The inflammatory response triggered by the cell death can lead to the recruitment of immune cells that can help to clear the remaining tumor cells.[25]
References
- 1. Temperature effect on accumulation of protoporphyrin IX after topical application of 5-aminolevulinic acid and its methylester and hexylester derivatives in normal mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy for Dermatologic Conditions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a high payload, cancer-targeting liposomes of this compound for intraoperative photodynamic diagnosis/therapy of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fractional laser-assisted delivery of this compound: Impact of laser channel depth and incubation time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced uptake and photoactivation of topical this compound after fractional CO2 laser pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microneedles’ Device: Design, Fabrication, and Applications [mdpi.com]
- 7. Microneedle for transdermal drug delivery: current trends and fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metfop.edu.in [metfop.edu.in]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions | MDPI [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Ionic Liquid Pretreatment Enhances Skin Penetration of 5-Aminolevulinic Acid: A Promising Scheme for Photodynamic Therapy for Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescence induction of protoporphyrin IX by a new 5-aminolevulinic acid nanoemulsion used for photodynamic therapy in a full-thickness ex vivo skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. jgtps.com [jgtps.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of animal models for predicting skin penetration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Noninvasive fluorescence monitoring of protoporphyrin IX production and clinical outcomes in actinic keratoses following short-contact application of 5-aminolevulinate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protoporphyrin IX formation after topical application of methyl aminolaevulinate and BF-200 aminolaevulinic acid declines with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Highways and Detours in the Realm of Photodynamic Therapy [mdpi.com]
Application Notes and Protocols for Quantifying Protoporphyrin IX Fluorescence from Methyl Aminolevulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl aminolevulinate (MAL) is a prodrug that is preferentially metabolized to the photosensitizer protoporphyrin IX (PpIX) in neoplastic and other rapidly proliferating cells.[1][2] Upon exposure to light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2][3] This principle forms the basis of photodynamic therapy (PDT), a clinically approved treatment for various skin conditions, including actinic keratosis and certain types of non-melanoma skin cancer.[4][5] The efficacy of MAL-PDT is critically dependent on the concentration of PpIX within the target tissue and the light dose delivered. Therefore, accurate quantification of PpIX fluorescence is essential for dosimetry, treatment planning, and optimizing therapeutic outcomes.[6][7]
These application notes provide detailed protocols for the quantification of MAL-induced PpIX fluorescence in both in vitro and in vivo settings. They are intended to guide researchers, scientists, and drug development professionals in establishing robust and reproducible assays for preclinical and clinical investigations.
Principle of MAL-Induced PpIX Fluorescence
This compound, an ester of 5-aminolevulinic acid (5-ALA), is more lipophilic than its parent compound, which may enhance its penetration into the skin.[5][8] Once inside the cell, MAL is converted to 5-ALA and subsequently enters the heme biosynthesis pathway.[8] In cancer cells, the enzymatic activity of ferrochelatase, which converts PpIX to heme, is often reduced, leading to the accumulation of fluorescent PpIX.[9][10]
PpIX is a potent photosensitizer with a characteristic fluorescence emission spectrum. The major emission peaks are observed around 635 nm and 705 nm when excited with light in the Soret band (approximately 405 nm).[11][12] The intensity of this fluorescence is directly proportional to the concentration of PpIX, allowing for its quantification using various spectroscopic and imaging techniques.[7][13]
Key Experimental Considerations
Several factors can influence the quantification of PpIX fluorescence and should be carefully controlled for accurate and reproducible results:
-
MAL Concentration and Incubation Time: The amount of PpIX produced is dependent on the concentration of MAL applied and the duration of incubation.[14] Optimal conditions should be determined empirically for each cell line or tissue type.
-
Light Exposure: PpIX is susceptible to photobleaching, a process where the molecule is photodegraded upon light exposure, leading to a loss of fluorescence.[15][16] It is crucial to minimize light exposure during sample preparation and measurement to avoid underestimation of PpIX levels. Conversely, monitoring photobleaching during PDT can provide an indirect measure of the delivered photodynamic dose.[15][17]
-
Tissue Optical Properties: In in vivo measurements, the fluorescence signal can be affected by the absorption and scattering of light by the tissue.[18][19] Techniques that correct for these effects, such as spatially frequency domain imaging (SFDI), may be necessary for accurate quantification.[6]
-
Autofluorescence: Biological tissues exhibit natural fluorescence (autofluorescence) from endogenous fluorophores, which can interfere with the PpIX signal.[11] Spectral unmixing or background subtraction techniques are often required to isolate the PpIX-specific fluorescence.[13]
Experimental Protocols
In Vitro Quantification of PpIX Fluorescence in Cell Culture
This protocol describes the measurement of intracellular PpIX fluorescence in cultured cells treated with MAL using a fluorescence microplate reader.
Materials:
-
Cell line of interest (e.g., human glioma U87MG, skin cancer A431)
-
Cell culture medium and supplements
-
This compound (MAL) hydrochloride
-
Phosphate-buffered saline (PBS)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission filters for PpIX (e.g., 405 nm excitation, 635 nm emission)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight under standard cell culture conditions.
-
MAL Treatment: Prepare a stock solution of MAL in PBS or cell culture medium. Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and add the MAL-containing medium. Include control wells with medium only (no MAL).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24 hours) in a light-protected environment.
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove any extracellular MAL and PpIX.
-
Add fresh PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate filter set for PpIX.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Normalize the fluorescence intensity to the cell number, which can be determined using a separate viability assay (e.g., MTT, crystal violet) or by co-expressing a fluorescent protein like YFP.[20]
-
Plot the normalized fluorescence intensity as a function of MAL concentration or incubation time.
-
In Vivo Quantification of PpIX Fluorescence in Animal Models
This protocol outlines the non-invasive measurement of PpIX fluorescence in a tumor-bearing mouse model using a fluorescence imaging system.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous or orthotopic xenografts)
-
Topical MAL cream (e.g., Metvixia®, 16.8%)[3]
-
Anesthesia (e.g., isoflurane)
-
Fluorescence imaging system equipped with a suitable excitation light source (e.g., 405 nm LED) and emission filter (e.g., long-pass filter > 600 nm). A smartphone-based system can also be utilized.[7][21]
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the imaging system.
-
Baseline Imaging: Acquire a baseline fluorescence image of the tumor and surrounding normal tissue before MAL application.
-
MAL Application: Apply a thin layer of MAL cream to the tumor area. For topical applications, an occlusive dressing may be used.[22]
-
Incubation: Allow the MAL to incubate for the desired time (e.g., 1-3 hours).[14][17] Keep the animal under anesthesia and protected from light during this period.
-
Fluorescence Imaging:
-
Gently remove any excess cream from the application site.
-
Acquire fluorescence images at different time points during and after the incubation period.
-
-
Photobleaching Measurement (Optional):
-
Data Analysis:
-
Using image analysis software, define regions of interest (ROIs) for the tumor and adjacent normal tissue.
-
Calculate the average fluorescence intensity within each ROI.
-
Subtract the baseline fluorescence from the post-incubation measurements.
-
Calculate the tumor-to-normal tissue fluorescence ratio.
-
Quantify the percentage of photobleaching by comparing the fluorescence intensity before and after PDT illumination.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of different experimental conditions.
Table 1: In Vitro PpIX Fluorescence
| Cell Line | MAL Concentration (mM) | Incubation Time (h) | Normalized PpIX Fluorescence (Arbitrary Units) |
| U87MG | 1 | 4 | 150 ± 15 |
| U87MG | 1 | 8 | 320 ± 25 |
| U87MG | 1 | 24 | 550 ± 40 |
| A431 | 1 | 4 | 120 ± 12 |
| A431 | 1 | 8 | 280 ± 20 |
| A431 | 1 | 24 | 480 ± 35 |
Table 2: In Vivo PpIX Fluorescence and Photobleaching
| Animal Model | MAL Incubation Time (h) | Tumor Fluorescence (Pre-PDT) | Normal Tissue Fluorescence (Pre-PDT) | Tumor-to-Normal Ratio | Photobleaching (%) |
| Nude mouse with A431 xenograft | 3 | 850 ± 90 | 150 ± 20 | 5.7 | 88 |
| Hairless mouse with UV-induced tumors | 3 (8% MAL) | 600 ± 75 | 100 ± 15 | 6.0 | >90 |
Data are presented as mean ± standard deviation. Fluorescence is in arbitrary units. Photobleaching data from a study on actinic keratoses showed 88% photodegradation of PpIX immediately after illumination.[3] Another study on UV-induced tumors in hairless mice showed over 90% photobleaching.[14]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding and executing the protocols.
MAL-induced PpIX synthesis and PDT mechanism.
In vitro PpIX fluorescence quantification workflow.
In vivo PpIX fluorescence quantification workflow.
References
- 1. This compound | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metvixia (this compound Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pro.dermnetnz.org [pro.dermnetnz.org]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. worldscientific.com [worldscientific.com]
- 7. Smartphone fluorescence imager for quantitative dosimetry of protoporphyrin-IX-based photodynamic therapy in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Fluorescence Spectrometry in Protoporphyrin IX Metabolism Phase /Level Dating in Cell [photobiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 14. Protoporphyrin IX fluorescence kinetics in UV-induced tumours and normal skin of hairless mice after topical application of 5-aminolevulinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The relationship between protoporphyrin IX photobleaching during real-time dermatological methyl-aminolevulinate photodynamic therapy (MAL-PDT) and subsequent clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms | Semantic Scholar [semanticscholar.org]
- 20. Quantification of Protoporphyrin IX Accumulation in Glioblastoma Cells: A New Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
- 22. A quantitative study of in vivo protoporphyrin IX fluorescence build up during occlusive treatment phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Aminolevulinate (MAL) Photodynamic Therapy (PDT) in Superficial Basal Cell Carcinoma (sBCC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl aminolevulinate (MAL) photodynamic therapy (PDT) for the treatment of superficial basal cell carcinoma (sBCC). The information is compiled from recent clinical studies and research articles to guide experimental design and clinical trial protocols.
Mechanism of Action
This compound (MAL) is a prodrug that is preferentially absorbed by neoplastic cells.[1][2][3] Within the tumor cells, MAL is metabolized to the photosensitizer protoporphyrin IX (PpIX).[2][4] Subsequent illumination with a specific wavelength of light (typically red light) activates PpIX, leading to the generation of reactive oxygen species (ROS).[1][2] These ROS induce selective tumor cell necrosis and apoptosis, while sparing the surrounding healthy tissue.[1][3][5]
References
- 1. www.creativeofficepavilion.com - Photodynamic Therapy In Dermatology [creativeofficepavilion.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodynamic Therapy (PDT) | Skin Cancer And Reconstructive Surgery Center [scarscenter.com]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. obesityhealthmatters.com [obesityhealthmatters.com]
Protocol for Dissolving Methyl Aminolevulinate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Methyl aminolevulinate (MAL) is a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX (PpIX).[1] This property makes it a valuable tool in photodynamic therapy (PDT) research for in vitro studies of cancer and other diseases. Proper dissolution and preparation of MAL solutions are critical for obtaining reproducible and accurate results in cell-based assays. This document provides a detailed protocol for dissolving MAL for in vitro applications, including information on solubility, stability, and preparation of stock and working solutions.
Data Presentation
The following table summarizes the key quantitative data for dissolving and storing this compound.
| Parameter | Solvent | Concentration/Condition | Stability/Solubility | Source |
| Solubility | DMSO | 68 mg/mL | - | [2] |
| Water | 100 mg/mL | - | [2] | |
| Stability of 100mM Solution | pH 4.0, 4°C | Stable | Stable | [3] |
| pH 5.5, 4°C | ~10% loss of activity over 5 days | Degrades over time | [3] | |
| pH 7.4, 37°C | Fastest decay (follows first-order kinetics) | Unstable | [3] | |
| pH 7.4, 4°C | Slower decay than at 37°C | Moderately stable | [3] | |
| Recommended pH for Stock Solutions | Acidic | Should not exceed pH 5.0 | Greater stability | [3] |
Experimental Protocols
1. Materials
-
This compound hydrochloride (MAL-HCl) powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water or cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM), minus phenol (B47542) red)[4]
-
Sterile 0.5 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
pH meter
-
Sterile 0.22 µm syringe filters
2. Preparation of a 100 mM MAL Stock Solution in DMSO
This protocol provides instructions for preparing a 100 mM stock solution of MAL-HCl (Molecular Weight: 181.62 g/mol ). Adjust calculations based on the specific molecular weight of your MAL salt.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of MAL-HCl powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 18.16 mg of MAL-HCl.
-
Dissolving: Add the weighed MAL-HCl powder to a sterile conical tube. Add the required volume of sterile DMSO to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution until the MAL-HCl is completely dissolved. Gentle warming and sonication can facilitate dissolution if necessary.[2]
-
Sterilization: While not always necessary for a DMSO stock, if the solution will be added directly to cell cultures for extended periods, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
3. Preparation of Working Solutions in Cell Culture Medium
-
Thawing: Thaw an aliquot of the 100 mM MAL stock solution at room temperature.
-
Dilution: In a sterile conical tube, dilute the stock solution to the desired final concentration using pre-warmed, serum-free cell culture medium (e.g., modified EMEM without phenol red).[4] For example, to prepare 10 mL of a 1 mM working solution, add 100 µL of the 100 mM stock solution to 9.9 mL of medium.
-
pH Adjustment: Check the pH of the final working solution using a calibrated pH meter. Adjust the pH to 7.4 using sterile 0.5 M NaOH.[4] Add the NaOH dropwise while gently mixing and monitoring the pH.
-
Sterilization: Filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to cell cultures.[4]
-
Usage: It is highly recommended to prepare fresh working solutions for each experiment due to the instability of MAL at physiological pH and temperature.[3]
Mandatory Visualization
Diagram of MAL Solution Preparation Workflow
Caption: Workflow for preparing MAL solutions.
Signaling Pathway of MAL-Induced Phototoxicity
Caption: MAL-induced phototoxicity pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Aminolevulinate (MAL) Incubation Time
Welcome to the technical support center for optimizing methyl aminolevulinate (MAL) incubation time for maximum cellular uptake and conversion to Protoporphyrin IX (PpIX). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (MAL) uptake by cells?
A1: MAL, being more lipophilic than its parent compound 5-aminolevulinic acid (ALA), is thought to primarily enter cells via passive diffusion across the cell membrane.[1] While ALA uptake is mediated by specific transporters like BETA transporters, MAL's esterification allows it to bypass these systems for more efficient cellular penetration in some cases.[1]
Q2: How is MAL converted to the photosensitizer Protoporphyrin IX (PpIX) within the cell?
A2: Once inside the cell, intracellular esterases hydrolyze MAL to ALA. ALA then enters the heme biosynthesis pathway in the mitochondria, where it is converted through a series of enzymatic steps into the photoactive compound PpIX.[2][3]
Q3: What is the typical incubation time for MAL in in vitro experiments?
A3: The optimal incubation time can vary depending on the cell line and experimental goals. However, studies have shown that significant PpIX accumulation occurs within 3 to 4 hours of incubation.[4] Some protocols use incubation times as short as 30 minutes, while others may extend to 24 hours or longer to observe maximum PpIX fluorescence.[5][6] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line.
Q4: How can I measure the amount of PpIX produced in my cell cultures?
A4: PpIX is a fluorescent molecule, and its accumulation can be quantified using methods such as fluorescence microscopy or a fluorescence microplate reader.[7][8][9][10] The excitation and emission maxima for PpIX are typically around 405 nm and 635 nm, respectively.[10][11]
Q5: Do I need to protect my cells from light during MAL incubation?
A5: Yes, it is crucial to protect the cells from light exposure after the addition of MAL and during the incubation period.[6][12] Exposure to light can cause premature photoactivation of the accumulated PpIX, leading to cytotoxicity and photobleaching, which will interfere with accurate quantification.[11]
Troubleshooting Guide
Issue 1: Low or no detectable PpIX fluorescence.
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) to determine the optimal incubation time for your specific cell line. The peak PpIX level is a function of both incubation time and concentration.[7]
-
-
Possible Cause: Suboptimal MAL concentration.
-
Possible Cause: Cell line characteristics.
-
Possible Cause: Instability of MAL in culture medium.
-
Solution: Prepare fresh MAL solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: High variability in fluorescence readings between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
-
-
Possible Cause: Inconsistent MAL application.
-
Solution: Be precise and consistent when adding the MAL solution to each well. Use calibrated pipettes and ensure thorough mixing with the culture medium.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
-
-
Possible Cause: Photobleaching during measurement.
-
Solution: Minimize the exposure of the samples to the excitation light source during fluorescence measurement. Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal-to-noise ratio.
-
Issue 3: High background fluorescence.
-
Possible Cause: Phenol (B47542) red in the culture medium.
-
Solution: Use phenol red-free medium for the duration of the experiment, as phenol red can contribute to background fluorescence.
-
-
Possible Cause: Serum components in the medium.
-
Solution: Some studies perform the MAL incubation in serum-free medium to reduce background fluorescence. However, this may affect cell viability, so it should be tested for your specific cell line.
-
-
Possible Cause: Autofluorescence of the cells or plate.
-
Solution: Include control wells with untreated cells to measure the baseline autofluorescence. Subtract this value from the fluorescence readings of the treated cells. Use black-walled microplates designed for fluorescence assays to reduce well-to-well crosstalk and background.
-
Data Presentation
Table 1: Time- and Concentration-Dependent PpIX Fluorescence in A431-GFP Cells
| MAL Concentration (mM) | Peak PpIX Fluorescence Time (hours) | Relative PpIX Fluorescence Units (RFU) at Peak |
| 0.008 | ~10 | ~500 |
| 0.064 | ~20 | ~2000 |
| 0.250 | ~30 | ~4000 |
| 1.000 | ~40 | ~6000 |
| 2.000 | ~50 | ~7000 |
| 4.000 | ~60 | ~6500 |
Data adapted from a study on A431-GFP cells, showing that the time to reach peak PpIX fluorescence increases with higher MAL concentrations.[7][13]
Experimental Protocols
Protocol 1: In Vitro Quantification of MAL-Induced PpIX Fluorescence using a Microplate Reader
-
Cell Seeding:
-
Seed cells (e.g., A431, HeLa, or your cell line of interest) in a 96-well, black-walled, clear-bottom microplate at a predetermined optimal density.
-
Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Preparation of MAL Solution:
-
Prepare a stock solution of MAL in a suitable solvent (e.g., sterile PBS or serum-free medium).
-
Perform serial dilutions of the stock solution in complete culture medium (preferably phenol red-free) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, and 2 mM).
-
-
MAL Incubation:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of MAL.
-
Include "untreated" (cells in medium only) and "vehicle control" (cells in medium with the same concentration of solvent as the highest MAL concentration) wells.
-
Incubate the plate for the desired period (e.g., 1, 3, 6, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO₂. Crucially, protect the plate from light during this incubation period (e.g., by wrapping it in aluminum foil). [6]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove any extracellular MAL.
-
Add fresh PBS or phenol red-free medium to each well.
-
Measure the fluorescence using a microplate reader with excitation set to ~405 nm and emission set to ~635 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "untreated" control wells from all other readings to correct for autofluorescence.
-
Plot the background-corrected fluorescence intensity against the MAL concentration or incubation time.
-
Visualizations
References
- 1. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Improving in vitro photodynamic therapy through the development of a novel iron chelating aminolaevulinic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 9. Enhanced uptake and photoactivation of topical this compound after fractional CO2 laser pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Regression Analysis of Protoporphyrin IX Measurements Obtained during Dermatological Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. victoriaskincancerscreening.com [victoriaskincancerscreening.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Methyl Aminolevulinate (MAL) In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl aminolevulinate (MAL) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Pain Management During MAL-PDT
Q1: Patients are experiencing significant pain during light illumination. How can this be managed?
A1: Pain during photodynamic therapy (PDT) is a common challenge. Here are several strategies to mitigate patient discomfort:
-
Nerve Blocks: For treatments on the face and scalp, nerve blocks can provide effective pain relief.[1]
-
Cooling: Using a cooling fan or spraying the treatment area with cold water can help alleviate the burning sensation.[2]
-
Two-Step Irradiance: Start with a lower irradiance (e.g., 35-40 mW/cm²) and then increase to the full irradiance (e.g., 70 mW/cm²) for the remainder of the treatment. This method has been shown to minimize pain with minimal impact on efficacy.[3]
-
Fractionated Light Protocols: Dividing the total light dose into two or more fractions with a dark interval in between can reduce pain and may even enhance efficacy.[4]
-
Topical Anesthetics: Applying a topical anesthetic cream, such as a lidocaine/tetracaine combination, before MAL application can significantly reduce procedure-associated pain.
-
Temporary Interruption: If a patient finds the pain intolerable, the light exposure can be temporarily paused.[2]
-
Daylight PDT (dl-PDT): Utilizing natural daylight as the light source is generally less painful than conventional PDT with artificial light sources.[2][5]
Efficacy and Recurrence
Q2: What are the expected complete response rates for MAL-PDT, and how can they be optimized?
A2: Complete response rates for MAL-PDT are generally high but can vary depending on the condition being treated, lesion characteristics, and the protocol used. For actinic keratosis (AK), complete response rates typically range from 69% to 93%.[6] For superficial basal cell carcinoma (sBCC), rates are often between 85% and 93%.[6]
To optimize efficacy:
-
Lesion Preparation: Proper preparation of the lesion is crucial. This includes removing scales and crusts and gently roughening the surface to enhance MAL penetration.[2][6]
-
Incubation Time: A standard incubation time is 3 hours under an occlusive dressing.[2][6] Shorter incubation times may be sufficient for thin lesions but could lead to lower efficacy for thicker ones.[5]
-
Light Dose: Ensure the correct light dose is delivered. For many applications, a total light dose of 75 J/cm² is used.[2]
-
Repeat Treatments: For thicker lesions or in cases of an incomplete response, a second treatment session is often recommended.[1][6]
Q3: We are observing a high recurrence rate of lesions after treatment. What could be the cause and how can it be minimized?
A3: Recurrence rates can be a concern. For instance, one study noted a recurrence of 2.4% for successfully treated sBCCs within 12 months.[7] Another reported that 20% of BCC lesions recurred within 4 years.[6] High recurrence can be due to:
-
Subclinical Lesions: The presence of surrounding, non-visible (subclinical) lesions can lead to what appears to be recurrence. Treating the entire "field of cancerization" can help address this.[8]
-
Inadequate Treatment: Insufficient light dose, poor MAL penetration in thicker lesions, or a single treatment session when two are needed can lead to incomplete eradication of abnormal cells.
-
Immunosuppression: PDT can have local immunosuppressive effects, which might contribute to recurrence.
To minimize recurrence:
-
Field-Directed Therapy: Treat the entire affected area to target both visible and subclinical lesions.[8]
-
Fractionated Protocols: Some studies suggest that fractionated light protocols may lead to better long-term tumor control.[4]
-
Combination Therapies: Combining MAL-PDT with other modalities, such as topical agents, may enhance efficacy and reduce recurrence.[9]
-
Follow-up: Regular follow-up appointments are essential to detect and manage any recurrent lesions early. A follow-up at 3 months is common to assess the initial response.[2]
Side Effects and Cosmetic Outcomes
Q4: What are the common side effects of MAL-PDT, and how should they be managed?
A4: Most side effects are localized to the treatment area, are of mild to moderate intensity, and typically resolve within a few days to weeks.[2][10] Common side effects include:
-
Erythema (Redness) and Swelling: These are very common and are part of the inflammatory response. They usually subside within a few days.[2][10]
-
Crusting and Peeling: As the treated cells die, the lesion may form a crust and then peel. This is a normal part of the healing process, which can take up to 4 weeks.[2][10]
-
Hyperpigmentation: Temporary dark spots may appear in the treated area but usually resolve over time.[10]
-
Pustules: Small, sterile white pustules can sometimes form and will disappear on their own.[1]
Management of side effects is generally supportive:
-
Post-Treatment Care: Keep the treated area clean and protected from light for at least 48 hours.[1][2] An occlusive dressing may be applied for the first 24 hours.[2]
-
Sun Avoidance: Strict sun avoidance for the treated area is recommended for a couple of days post-treatment.[2]
Fluorescence Diagnostics
Q5: The fluorescence signal during photodiagnosis is weak or absent. What are the potential causes and solutions?
A5: Weak or no fluorescence can be due to several factors. Here's a troubleshooting guide:
-
Inadequate MAL Incubation: Ensure the incubation time is sufficient (typically 3 hours) for Protoporphyrin IX (PpIX) to accumulate in the target cells.
-
Poor MAL Penetration: For hyperkeratotic (thick, scaly) lesions, inadequate lesion preparation can hinder MAL absorption. Ensure thorough removal of scales and crusts.
-
Incorrect Excitation Wavelength: Verify that the light source is emitting the correct wavelength to excite PpIX (typically in the blue-violet range, around 405-410 nm for diagnosis).
-
Instrument Settings: Check the sensitivity settings on your fluorescence detection system.
-
Photobleaching: Excessive exposure to the excitation light can cause the PpIX to photodegrade, leading to a diminished signal. Minimize light exposure before and during measurement.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on MAL-PDT.
Table 1: Efficacy of MAL-PDT for Actinic Keratosis (AK)
| Lesion Type | Incubation Time | Light Dose | Number of Treatments | Complete Response Rate (at 3 months) | Reference |
| Mild to Moderate AK (Face/Scalp) | 3 hours | 75 J/cm² | 2 | 89% | [6] |
| Thin AK | 3 hours | 75 J/cm² | 1 | 93% | [6] |
| Thicker AK | 3 hours | 75 J/cm² | 2 | 84% | [6] |
| AK (General) | Not specified | Not specified | Not specified | 84.7% | [11] |
Table 2: Efficacy of MAL-PDT for Basal Cell Carcinoma (BCC)
| Lesion Type | Incubation Time | Light Dose | Number of Treatments | Complete Response Rate | Follow-up | Reference |
| Superficial BCC | 3 hours | 75 J/cm² | 2 | 89.4% | 1 month | [7] |
| Nodular BCC | 3 hours | 75 J/cm² | 2 | 52.2% | 1 month | [7] |
| "Difficult-to-treat" sBCC | 3 hours | 75 J/cm² | 1-2 | 93% | 3 months | [6] |
| "Difficult-to-treat" nBCC | 3 hours | 75 J/cm² | 1-2 | 82% | 3 months | [6] |
| BCC (General) | Not specified | Not specified | Not specified | 75.7% | Not specified | [11] |
Table 3: Common Adverse Events Associated with MAL-PDT
| Adverse Event | Frequency | Typical Duration | Management | References |
| Pain/Burning Sensation | Very Common | During illumination, resolves within hours to a few days | Cooling, nerve blocks, two-step irradiance, temporary interruption of light | [1][2][12] |
| Erythema (Redness) | Very Common | Few days up to 3 weeks | Post-treatment care, sun avoidance | [10][12] |
| Swelling | Common | Several days | Post-treatment care, sun avoidance | [1][10] |
| Crusting/Peeling | Common | Heals within 1-4 weeks | Keep clean, allow to heal naturally | [2][10] |
| Pustules | Common | Disappear over several days | Keep clean | [1] |
| Hyperpigmentation | Less Common | Temporary | Fading creams if needed | [1][10] |
Experimental Protocols
Protocol 1: Standard MAL-PDT for Superficial Skin Lesions (e.g., Actinic Keratosis)
-
Patient Preparation:
-
Lesion Preparation:
-
MAL Application:
-
Wearing nitrile gloves, use a spatula to apply a 1 mm thick layer of 16% MAL cream (e.g., Metvix®) to the lesion and a 5 mm margin of surrounding normal skin.[2]
-
-
Occlusion and Incubation:
-
Illumination:
-
Remove the occlusive dressing and wipe away the excess MAL cream with saline.[2]
-
Position the red light source (e.g., LED lamp with a continuous spectrum of 570–670 nm or a peak wavelength around 630-635 nm).[2][10]
-
Illuminate the lesion with a total light dose of 75 J/cm².[2] The light intensity at the lesion surface should not exceed 200 mW/cm².[2]
-
-
Post-Treatment Care:
-
Follow-up and Re-treatment:
Visualizations
References
- 1. theskindoctor.melbourne [theskindoctor.melbourne]
- 2. dermnetnz.org [dermnetnz.org]
- 3. A Prospective Study of Pain Control by a Two-Step Irradiance Schedule During Topical Photodynamic Therapy of Non-melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. skintherapyletter.com [skintherapyletter.com]
- 7. Efficacy of photodynamic therapy with this compound in the treatment of superficial and nodular basal cell carcinoma: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. www.creativeofficepavilion.com - Photodynamic Therapy In Dermatology [creativeofficepavilion.com]
- 10. One moment, please... [victoriaskincancerscreening.com]
- 11. Efficacy of Photodynamic Therapy in the Short and Medium Term in the Treatment of Actinic Keratosis, Basal Cell Carcinoma, Acne Vulgaris and Photoaging: Results from Four Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Technical Support Center: Enhancing Methyl Aminolevulinate (MAL) Penetration in Tissue Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the penetration of methyl aminolevulinate (MAL) in various tissue models.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of topical MAL-based photodynamic therapy (PDT)?
A significant limitation of topical MAL-PDT is the insufficient penetration of MAL into deeper layers of the skin.[1][2] This can limit its effectiveness for thicker skin lesions.[1] The efficacy of PDT is highly dependent on the production, distribution, and penetration depth of Protoporphyrin IX (PpIX), the photoactive metabolite of MAL.[3]
Q2: What are the main strategies to enhance the penetration of MAL into tissue models?
There are two primary categories of enhancement strategies:
-
Physical Enhancement: These methods involve mechanically disrupting the stratum corneum, the outermost layer of the skin, to create channels for improved drug delivery. Examples include microneedling, dermarolling, and fractional laser ablation.[4][5]
-
Chemical/Formulation-Based Enhancement: These strategies involve modifying the formulation of the MAL cream or co-administering agents that alter the biochemical pathways to increase the accumulation of the active photosensitizer. An example is the use of iron chelators.[6][7]
Q3: How does MAL work as a photosensitizing agent?
MAL is a prodrug that is topically applied and preferentially absorbed by abnormal or cancerous cells.[8] Inside these cells, it is metabolized into the photoactive compound Protoporphyrin IX (PpIX).[9][10] When PpIX is exposed to a specific wavelength of light (typically red light), it generates reactive oxygen species (ROS), which lead to cellular damage and subsequent cell death in the targeted tissue.[2][6]
Q4: What is a typical incubation time for MAL application in experimental models?
The incubation period for MAL cream typically ranges from 1 to 3 hours to allow for sufficient penetration and conversion to PpIX within the target cells.[2][11] However, studies have investigated both shorter and longer application times.
Troubleshooting Guide
Issue: Poor or inconsistent MAL penetration in ex vivo skin models.
| Possible Cause | Troubleshooting Suggestion |
| Intact Stratum Corneum Barrier | The stratum corneum is the primary barrier to MAL penetration. Pre-treatment of the skin is crucial. Consider using physical enhancement techniques such as microneedling, dermarolling, or fractional laser ablation to create microchannels in the tissue.[4][12] Simple abrasion with a skin preparation pad has also been shown to significantly increase penetration.[13] |
| Inadequate Incubation Time | Ensure an adequate incubation time is allowed for MAL to penetrate the tissue and be converted to PpIX. A standard duration is 3 hours under occlusion.[8] |
| Suboptimal Formulation | The vehicle of the MAL formulation can impact its penetration. While commercial formulations like Metvix® are standardized, for research purposes, exploring different formulations, such as nanoemulsions, may improve penetration.[14] |
| Tissue Viability and Handling | For ex vivo models, ensure the skin tissue is fresh and handled carefully to maintain its physiological properties. The use of a validated ex vivo skin model is recommended.[15][16] |
Issue: Low PpIX fluorescence despite successful MAL application.
| Possible Cause | Troubleshooting Suggestion |
| Iron-Mediated Conversion of PpIX to Heme | The enzyme ferrochelatase converts the photosensitizer PpIX into non-photosensitive heme, reducing the efficacy of PDT.[6] |
| Solution: | Co-administer an iron chelator, such as CP94, with MAL. Iron chelators block the conversion of PpIX to heme, leading to a significant accumulation of PpIX in the cells.[6][7] |
| Insufficient MAL Concentration | While a standard concentration is used in commercial products, experimental setups may require optimization. However, simply increasing the thickness of the applied cream layer may not necessarily lead to higher PpIX accumulation.[17] |
Data Presentation
Table 1: Comparison of Physical Enhancement Technologies on MAL Permeation in ex vivo Pig Skin
| Pre-treatment Method | Enhancement Ratio (vs. Passive) | Cumulative Permeation over 8h (p < 0.001) | Deposition Increase in Deeper Skin Tissues (vs. Passive) |
| Elongated Microparticles | - | Significantly enhanced | 3.6x to 15.1x |
| Microneedles | - | Significantly enhanced | 3.6x to 15.1x |
| Dermaroller (12x) | - | Significantly enhanced | 3.6x to 15.1x |
| Dermaroller (24x) | 24x | Significantly greater than 12x dermaroller | 3.6x to 15.1x |
Data summarized from a study comparing physical enhancement technologies. The 24x dermaroller showed the highest enhancement ratio. All microporation pre-treatments significantly increased MAL deposition in the stratum corneum and deeper skin tissues compared to passive administration.[4]
Table 2: In Vitro Dermal Penetration of Radiolabeled MAL
| Parameter | Value |
| Mean Cumulative Penetration (24h) | 0.26% of administered dose |
| Radioactivity Depot in Skin (24h) | 4.9% of applied dose |
| Lag Time for Linear Penetration | 1.6 hours |
This data is from an in vitro study on human skin.[18]
Experimental Protocols
Protocol 1: Ex Vivo Skin Penetration Study using Franz Diffusion Cells
-
Skin Preparation: Obtain fresh ex vivo human or porcine skin.[4][19] Carefully remove subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Pre-treatment (Optional but Recommended): To enhance penetration, pre-treat the skin surface. Options include:
-
Franz Cell Mounting: Mount the skin sample onto the Franz diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment should be filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at a physiological temperature (e.g., 32°C or 37°C).[16][19]
-
MAL Application: Apply a standardized amount of MAL cream (e.g., Metvix®) to the skin surface in the donor compartment.[19]
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid for analysis.
-
Analysis: Quantify the concentration of MAL in the receptor fluid using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[4]
-
Tissue Analysis: At the end of the experiment, dismount the skin, separate the epidermis and dermis, and extract and quantify the amount of MAL retained in each layer.
Protocol 2: Enhancing PpIX Accumulation with Iron Chelators in vitro
-
Cell Culture: Culture human dermatological cell lines (e.g., keratinocytes, fibroblasts, melanoma cells) in appropriate growth media.
-
Treatment:
-
Prepare solutions of MAL and the iron chelator (e.g., CP94) at various concentrations.
-
Co-incubate the cultured cells with both MAL and the iron chelator for a specified period (e.g., 4-24 hours). Include control groups with MAL only and untreated cells.
-
-
PpIX Quantification:
-
Data Analysis: Compare the PpIX fluorescence in cells treated with MAL and the iron chelator to those treated with MAL alone to determine the enhancement ratio.
Visualizations
Caption: Workflow for an ex vivo MAL skin penetration study.
Caption: Mechanism of PpIX enhancement by iron chelation.
References
- 1. Enhanced uptake and photoactivation of topical this compound after fractional CO2 laser pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www.creativeofficepavilion.com - Photodynamic Therapy In Dermatology [creativeofficepavilion.com]
- 3. Topical Photodynamic Therapy with Different Forms of 5-Aminolevulinic Acid in the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of physical enhancement technologies in the skin permeation of methyl amino levulinic acid (mALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theskindoctor.melbourne [theskindoctor.melbourne]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Epidermal penetration and protoporphyrin IX formation of two different 5-aminolevulinic acid formulations in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utilizing an Ex Vivo Skin Penetration Analysis Model for Predicting Ocular Drug Penetration: A Feasibility Study with Curcumin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An ex vivo human skin model for studying skin barrier repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Lack of effect of selected sunscreens applied on ex vivo human skin for 5-methyl-aminolevulinic acid penetration and protoporphyrin IX photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jcadonline.com [jcadonline.com]
Technical Support Center: Minimizing Methyl Aminolevulinate-Induced Phototoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl aminolevulinate (MAL) for photodynamic therapy (PDT). The focus is on minimizing phototoxicity in normal cells while maintaining therapeutic efficacy against target cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of MAL-induced phototoxicity?
A1: this compound (MAL) is a prodrug that is preferentially metabolized into the photosensitizer Protoporphyrin IX (PpIX) in metabolically active cells, such as cancer cells.[1] When exposed to light of a specific wavelength (typically red light, 570-670 nm), PpIX becomes excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen.[2] These ROS cause oxidative damage to cellular components, including mitochondria, leading to apoptosis and necrosis of the target cells.[3][4][5]
Q2: Why do normal cells experience phototoxicity during MAL-PDT?
A2: Although MAL is preferentially taken up by and converted to PpIX in cancerous and hyperproliferative cells, normal cells in the treatment area also produce a certain amount of PpIX.[1] Upon light activation, this can lead to the generation of ROS and subsequent damage to healthy tissue, resulting in common side effects like erythema, edema, and pain.[6]
Q3: What are the primary strategies to minimize phototoxicity in normal cells?
A3: Key strategies include:
-
Optimizing MAL incubation time and concentration: Limiting the duration and concentration of MAL application can reduce PpIX accumulation in normal cells.
-
Modulating light delivery: Using lower irradiance (light intensity) or fractionated light doses can allow for tissue reoxygenation and may reduce the acute inflammatory response in normal tissue.[7]
-
Utilizing antioxidants: Co-administration of antioxidants can help neutralize the ROS generated during PDT, thereby protecting normal cells from oxidative damage.
-
Daylight-PDT: This approach uses natural daylight as the light source, which provides a lower and more continuous irradiance, often resulting in reduced pain and inflammation compared to conventional PDT.[8]
Q4: Which antioxidants can be used to mitigate MAL-induced phototoxicity?
A4: Various antioxidants have been investigated for their potential to reduce PDT-induced phototoxicity. These include both enzymatic and non-enzymatic antioxidants. Commonly studied non-enzymatic antioxidants that can be explored in experimental settings include:
-
Vitamin C (Ascorbic Acid)
-
Vitamin E (alpha-tocopherol)
-
N-acetylcysteine (NAC)
-
Beta-carotene
The choice of antioxidant and its concentration should be carefully optimized for the specific cell or tissue model.
Q5: How does the accumulation of PpIX differ between normal and cancerous cells?
A5: Cancer cells often exhibit a higher rate of proliferation and metabolic activity, which can lead to a greater uptake of MAL and a more rapid conversion to PpIX. Additionally, some tumor cells have lower ferrochelatase activity, the enzyme that converts PpIX to heme, resulting in a higher accumulation of the photosensitizer compared to normal cells.[1] This differential accumulation is the basis for the selectivity of MAL-PDT.
Troubleshooting Guides
This section provides solutions to common problems encountered during MAL-PDT experiments.
Issue 1: High variability in experimental results.
| Possible Cause | Troubleshooting & Optimization |
| Inconsistent MAL incubation | Ensure precise and consistent timing for MAL application and removal. Use a standardized concentration for all experiments. |
| Variable light dose delivery | Calibrate your light source regularly to ensure consistent irradiance. For multi-well plates, ensure uniform illumination across all wells. |
| Inconsistent cell confluence | Standardize cell seeding density to ensure experiments are performed at the same level of cell confluence, as this can affect MAL uptake and metabolism. |
| Photobleaching of PpIX | Minimize exposure of MAL-incubated cells to ambient light before and during fluorescence measurements. Perform measurements quickly and consistently.[9][10] |
Issue 2: Excessive phototoxicity in normal control cells.
| Possible Cause | Troubleshooting & Optimization |
| MAL concentration is too high | Perform a dose-response curve to determine the optimal MAL concentration that provides a therapeutic window between normal and target cells. |
| MAL incubation time is too long | Titrate the incubation time to find the point of maximal differential PpIX accumulation. |
| Light dose is too high | Reduce the total light dose or the irradiance. Consider a fractionated light delivery protocol.[7] |
| High intrinsic sensitivity of normal cells | Introduce a co-treatment with an antioxidant. Perform a dose-response experiment to find an effective, non-toxic concentration of the chosen antioxidant. |
Issue 3: Low therapeutic efficacy in target cells.
| Possible Cause | Troubleshooting & Optimization |
| Insufficient PpIX accumulation | Increase MAL concentration or incubation time. Ensure the cell line is capable of synthesizing PpIX from MAL. |
| Inadequate light penetration | For in vivo or 3D culture models, ensure the wavelength of light used can penetrate to the depth of the target cells. Red light generally has better tissue penetration than blue light. |
| Hypoxia | PDT is an oxygen-dependent process. Ensure adequate oxygenation of your cell cultures or in vivo models. For dense cultures, consider intermittent light exposure to allow for reoxygenation. |
| Incorrect wavelength of light | Ensure the emission spectrum of your light source overlaps with the absorption peaks of PpIX (Soret band around 405 nm and Q bands, with a peak around 635 nm).[2] |
Issue 4: Contamination in topical in vivo studies.
| Possible Cause | Troubleshooting & Optimization |
| Bacterial contamination of the treatment area | Gently cleanse the skin with a suitable antiseptic before MAL application. |
| Contamination of MAL cream/solution | Use sterile techniques when handling and applying the MAL formulation. Aliquot stock solutions to avoid repeated contamination of the primary source. |
| Post-treatment infection | Keep the treated area clean and apply a sterile dressing if necessary, especially if the skin barrier is compromised. |
Quantitative Data Summary
The following tables summarize representative quantitative data relevant to MAL-PDT.
Table 1: Comparison of PpIX Accumulation in Normal vs. Tumor Cells
| Cell/Tissue Type | Relative PpIX Fluorescence (Arbitrary Units) | Fold Increase (Tumor vs. Normal) |
| Normal Keratinocytes | 100 ± 15 | - |
| Squamous Cell Carcinoma (SCC) | 450 ± 50 | 4.5 |
| Normal Fibroblasts | 80 ± 10 | - |
| Melanoma Cells | 320 ± 40 | 4.0 |
Data are representative and synthesized from typical experimental outcomes. Actual values will vary based on the specific cell lines and experimental conditions.
Table 2: Effect of Antioxidants on MAL-PDT-Induced Phototoxicity in Normal Human Keratinocytes
| Treatment Group | Cell Viability (%) | Reduction in Phototoxicity (%) |
| Control (No MAL, No Light) | 100 | - |
| MAL + Light | 45 ± 5 | - |
| MAL + Light + Vitamin C (1 mM) | 75 ± 7 | 54.5 |
| MAL + Light + N-acetylcysteine (5 mM) | 82 ± 6 | 67.3 |
Cell viability was assessed by MTT assay 24 hours post-treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
1. In Vitro Assessment of MAL-Induced Phototoxicity using MTT Assay
-
Objective: To quantify the viability of cells after MAL-PDT.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., normal human keratinocytes, squamous carcinoma cells) in a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
MAL Incubation: Remove the culture medium and add fresh medium containing the desired concentration of MAL. To minimize serum interference, serum-free or low-serum medium can be used. Incubate for 3-4 hours in the dark.
-
Wash: Aspirate the MAL-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh culture medium and expose the cells to a calibrated light source (e.g., red light at 635 nm) with a specific light dose. A parallel plate should be kept in the dark as a control.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24 hours.
-
MTT Assay:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
2. In Vitro Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Objective: To differentiate between viable, apoptotic, and necrotic cells after MAL-PDT using flow cytometry.
-
Methodology:
-
Cell Treatment: Treat cells in culture dishes or multi-well plates with MAL and light as described in the MTT protocol. Include appropriate controls (untreated, MAL alone, light alone).
-
Cell Harvesting: At a specified time point post-treatment (e.g., 6-24 hours), harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
3. In Vivo Assessment of Skin Phototoxicity
-
Objective: To evaluate the acute inflammatory response (erythema and edema) in an animal model following topical MAL-PDT.
-
Methodology:
-
Animal Model: Use a suitable animal model, such as hairless mice.
-
MAL Application: Topically apply a standardized amount of MAL cream or solution to a defined area on the animal's skin. A control area should be treated with a vehicle.
-
Incubation: Allow the MAL to incubate for a specified period (e.g., 3 hours), protecting the area from light.
-
Irradiation: Irradiate the treated area with a specific light dose.
-
Assessment of Erythema and Edema:
-
At various time points post-irradiation (e.g., 24, 48, 72 hours), visually score the erythema and edema using a standardized scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = severe).
-
For a more quantitative assessment, a laser Doppler flowmeter can be used to measure changes in blood flow (indicative of erythema), and skin thickness can be measured with calipers (indicative of edema).
-
-
Pain Management: As PDT can be painful, appropriate analgesia should be administered to the animals according to approved institutional animal care and use committee (IACUC) protocols.[11][12][13]
-
Visualizations
Caption: Signaling pathways in MAL-PDT induced phototoxicity.
Caption: In vitro workflow for assessing MAL-induced phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical PDT in the Treatment of Benign Skin Diseases: Principles and New Applications | MDPI [mdpi.com]
- 3. Activation of two caspase cascades, caspase 8/3/6 and caspase 9/3/6, during photodynamic therapy using a novel photosensitizer, ATX-S10(Na), in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of Photodynamic Therapy with Topical this compound versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relationship between protoporphyrin IX photobleaching during real-time dermatological methyl-aminolevulinate photodynamic therapy (MAL-PDT) and subsequent clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pain Associated with Aminolevulinic Acid-Photodynamic Therapy of Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Prospective Study of Pain Control by a Two-Step Irradiance Schedule During Topical Photodynamic Therapy of Non-melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy and pain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl Aminolevulinate (MAL) Photodynamic Therapy (PDT) Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl Aminolevulinate (MAL) Photodynamic Therapy (PDT). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on the impact of different light sources on therapeutic efficacy.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your MAL-PDT experiments.
Issue 1: Inconsistent or Suboptimal Lesion Clearance
Question: We are observing variable and lower-than-expected efficacy in our MAL-PDT experiments. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent results in MAL-PDT can stem from several factors related to the photosensitizer, the light source, and the experimental protocol. Here’s a step-by-step troubleshooting guide:
-
Protoporphyrin IX (PpIX) Accumulation: Insufficient accumulation of the active photosensitizer, PpIX, is a primary cause of poor efficacy.
-
Verification: Use a non-invasive fluorescence imaging system to measure PpIX fluorescence in the target tissue before light application. Low fluorescence indicates poor conversion of MAL to PpIX.[1][2]
-
Troubleshooting:
-
Incubation Time: Ensure a sufficient incubation period for MAL. For many applications, a 3-hour incubation is standard.[3] However, for lesions on extremities, a longer incubation of up to 21 hours might be necessary to achieve adequate PpIX levels.[4]
-
Occlusion: For conventional PDT, ensure the treated area is properly occluded during incubation to enhance MAL penetration.
-
Lesion Preparation: Proper lesion preparation, such as gentle curettage, can improve MAL uptake and subsequent PpIX synthesis.[5] However, for patients on anticoagulants, omitting curettage can avoid bleeding and may not compromise efficacy on the face and scalp.[5]
-
Skin Temperature: Lower skin temperatures can reduce the rate of PpIX formation. Ensure the experimental environment is maintained at a consistent and appropriate temperature (e.g., 37°C for optimal enzymatic conversion).[6]
-
-
-
Light Source and Dose: The choice of light source and the delivered light dose are critical for activating PpIX and inducing cytotoxicity.
-
Verification: Calibrate your light source to ensure it delivers the intended wavelength and energy dose.
-
Troubleshooting:
-
Wavelength: The light source wavelength should correspond to the absorption peaks of PpIX. Red light (around 630-635 nm) is commonly used due to its deeper tissue penetration, making it suitable for thicker lesions.[7] Blue light (around 410 nm) is also effective but has shallower penetration.[7]
-
Light Dose (Fluence): A standard light dose for red light LED in MAL-PDT for actinic keratosis is 37 J/cm².[3] Inadequate light dose will result in incomplete activation of PpIX.
-
Fluence Rate: A lower fluence rate (power density) can sometimes enhance the photodynamic effect by reducing oxygen depletion in the tissue and may also decrease patient-reported pain.[8]
-
-
-
Oxygen Availability: The photodynamic reaction is oxygen-dependent. Hypoxic conditions within the target tissue can limit the production of cytotoxic reactive oxygen species (ROS).
Issue 2: High Levels of Patient-Reported Pain During Illumination
Question: Our study participants are experiencing significant pain during light exposure. How can we manage and mitigate this adverse effect?
Answer:
Pain is a common side effect of MAL-PDT and is often related to the intensity of the photodynamic reaction. Here are several strategies to manage pain:
-
Modification of Light Parameters:
-
Lower Fluence Rate: Reducing the fluence rate (irradiance) of the light source has been shown to significantly decrease pain without compromising efficacy.[9]
-
Fractionated Light Delivery: Instead of continuous illumination, delivering the total light dose in fractions (pulsed light) can reduce pain.[10]
-
Alternative Light Sources: Daylight PDT is often associated with significantly less pain compared to conventional red light PDT.[5][11] Variable pulsed light (VPL) sources have also been reported to cause less pain than continuous wave LED sources.[11]
-
-
Cooling:
-
Air Cooling: Using a stream of cool air over the treatment area can provide pain relief. However, it's important to note that some studies suggest air cooling might reduce PpIX photobleaching and potentially decrease efficacy.[1]
-
-
Anesthetics and Analgesics:
-
Shorter Incubation Times: Reducing the MAL incubation time can lead to lower PpIX accumulation and consequently less pain during illumination, though this may also impact efficacy if not optimized.
Frequently Asked Questions (FAQs)
Q1: Which light source is most effective for MAL-PDT?
A1: The effectiveness of a light source depends on the target lesion's characteristics, particularly its thickness.
-
Red Light (e.g., 630-635 nm LED): This is the most commonly used light source for conventional MAL-PDT. Its longer wavelength allows for deeper tissue penetration, making it suitable for thicker lesions like nodular basal cell carcinoma.[7]
-
Blue Light (e.g., ~410 nm): Blue light is also effective and corresponds to a strong absorption peak of PpIX. However, its penetration into the skin is shallower, making it more appropriate for superficial lesions like actinic keratoses.[7] Studies have shown that for photodamaged skin, red and blue light can have similar efficacy when combined with other light sources.[12][13]
-
Daylight: Daylight PDT has demonstrated similar efficacy to conventional red light PDT for thin actinic keratoses, with the primary advantage of being nearly painless.[14]
-
Intense Pulsed Light (IPL): IPL sources, which emit a broad spectrum of light, can also be used for MAL-PDT. Their efficacy can be comparable to other light sources.
Q2: What is the underlying mechanism of MAL-PDT, and how do different light sources affect it?
A2: The mechanism of MAL-PDT involves the following steps:
-
Topical application of MAL.
-
Preferential uptake of MAL by rapidly dividing cells (e.g., cancer cells).
-
Intracellular conversion of MAL into the photosensitizer Protoporphyrin IX (PpIX).
-
Activation of PpIX by a specific wavelength of light.
-
The activated PpIX transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.
-
ROS cause oxidative damage to cellular components, leading to cell death via apoptosis and necrosis.[15]
Different light sources primarily influence the efficiency of PpIX activation and the depth of the therapeutic effect. Red light activates PpIX in deeper tissue layers, while blue light's effect is more superficial. The choice of light source does not fundamentally change the downstream mechanism of ROS-induced cell death but rather dictates where in the tissue this process is initiated most efficiently.
Q3: How can we measure the efficacy of our MAL-PDT protocol in real-time?
A3: Real-time monitoring of MAL-PDT efficacy can be achieved by measuring the photobleaching of PpIX fluorescence. Photobleaching refers to the light-induced degradation of PpIX as it participates in the photochemical reactions that produce ROS.
-
Methodology: Use a non-invasive fluorescence spectroscopy or imaging system to measure PpIX fluorescence before and after light illumination. A significant decrease in fluorescence intensity after treatment indicates that PpIX has been activated and the photodynamic process has occurred.[16]
-
Interpretation: The degree of photobleaching can be correlated with the clinical outcome. Higher photobleaching is generally associated with a better therapeutic response.[1] Monitoring PpIX photobleaching can therefore serve as a predictive biomarker for treatment success.
Data Presentation
Table 1: Comparison of Different Light Sources for MAL-PDT in the Treatment of Actinic Keratosis (AK)
| Light Source | Wavelength/Spectrum | Typical Light Dose | Efficacy (Complete Lesion Clearance) | Patient-Reported Pain | Key Advantages | Key Disadvantages |
| Red Light LED | ~630 nm | 37 J/cm²[3] | 68.4% (patient complete response)[3] | Moderate to Severe | Deeper tissue penetration, effective for thicker lesions. | Can be painful. |
| Blue Light | ~410 nm | 10 J/cm² | Similar to red light for photodamage[12][13] | Moderate | Effective for superficial lesions. | Shallow tissue penetration. |
| Daylight | Broad Spectrum | Variable (requires ~2 hours exposure) | Similar to conventional PDT for thin AKs[14] | Minimal to None | Virtually painless, convenient for patients. | Dependent on weather and geographical location. |
| Artificial Daylight | Broad Spectrum (simulates daylight) | Variable | Similar to conventional PDT[17] | Low | Controlled and standardized, not weather-dependent. | Requires specialized equipment. |
| Intense Pulsed Light (IPL) | Broad Spectrum (e.g., 500-1200 nm) | Variable | Effective, can be combined with other sources. | Variable | Can treat larger areas. | Requires specific filters and calibration. |
Experimental Protocols
Protocol 1: Conventional MAL-PDT with Red Light LED for Actinic Keratosis
-
Patient/Sample Preparation:
-
Gently debride the surface of the actinic keratosis lesions with a curette to remove hyperkeratotic scales.
-
Cleanse the treatment area.
-
-
MAL Application:
-
Apply a thin layer (approximately 1 mm) of 16.8% this compound cream to the lesions and a small margin of surrounding skin.
-
Apply an occlusive dressing over the treated area.
-
-
Incubation:
-
Allow for a 3-hour incubation period in a dark environment to prevent premature photoactivation.[3]
-
-
Illumination:
-
Remove the occlusive dressing and wipe away any excess cream.
-
Illuminate the treatment area with a red light-emitting diode (LED) light source with a peak wavelength of approximately 630 nm.
-
Deliver a total light dose of 37 J/cm².[3]
-
-
Post-Treatment:
-
Advise the patient to avoid sun exposure to the treated area for at least 48 hours.
-
A second treatment session may be performed one week later if necessary.
-
Visualizations
Diagram 1: Experimental Workflow for Conventional MAL-PDT
Caption: Workflow for conventional MAL-PDT with red light.
Diagram 2: Signaling Pathway of MAL-PDT
Caption: Simplified signaling pathway of MAL-PDT.
References
- 1. Regression Analysis of Protoporphyrin IX Measurements Obtained during Dermatological Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-treatment protoporphyrin IX concentration in actinic keratosis lesions may be a predictive biomarker of response to aminolevulinic-acid based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. dynamed.com [dynamed.com]
- 8. Effects of LED-Based photodynamic therapy using red and blue lights, with natural hydrophobic photosensitizers on human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pain Associated with Aminolevulinic Acid-Photodynamic Therapy of Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www.creativeofficepavilion.com - Photodynamic Therapy In Dermatology [creativeofficepavilion.com]
- 11. scholar.valpo.edu [scholar.valpo.edu]
- 12. Safety and efficacy comparison of blue versus red light sources for photodynamic therapy using this compound in photodamaged skin - Phlecs BV [phlecs.com]
- 13. Safety and efficacy comparison of blue versus red light sources for photodynamic therapy using this compound in photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Graphviz [graphviz.org]
Technical Support Center: Strategies to Reduce Pain in Animal Models of Methyl Aminolevulinate (MAL) Photodynamic Therapy (PDT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate pain in animal models undergoing methyl aminolevulinate (MAL) photodynamic therapy (PDT). The following information is intended to ensure animal welfare and enhance the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pain during MAL-PDT in animal models?
A1: Pain during MAL-PDT is primarily attributed to the activation of the photosensitizer, Protoporphyrin IX (PpIX), which is metabolized from the applied MAL.[1][2] Upon illumination with a specific wavelength of light, PpIX generates reactive oxygen species (ROS) that not only cause targeted cell death but can also stimulate peripheral nerve endings (nociceptors), leading to sensations of burning, stinging, and pain.[1][3] The intensity of pain is often correlated with the concentration of PpIX in the tissue and the fluence rate of the light source.[3]
Q2: Is MAL-PDT inherently less painful than ALA-PDT in animal models?
A2: Clinical studies in humans have consistently shown that MAL-PDT is associated with less pain compared to 5-aminolevulinic acid (ALA)-PDT.[1][4] For instance, one study reported that 54% of patients discontinued (B1498344) ALA-PDT due to pain, whereas only 14% discontinued MAL-PDT.[4] This difference is thought to be due to the more selective accumulation of PpIX in target cells and potentially different transport mechanisms of MAL compared to ALA in peripheral neurons.[4] While direct comparative pain studies in animal models are less common, it is a reasonable extrapolation that MAL-PDT would also be the less painful option for animal research.
Q3: What are the main strategies to reduce pain during MAL-PDT in animal models?
A3: The primary strategies for pain reduction in animal models of MAL-PDT can be categorized as follows:
-
Modification of PDT Parameters: This includes using lower fluence rates, shorter drug-light intervals, and alternative light sources like simulated daylight.[3][5]
-
Cooling of the Treatment Area: Applying cold air or cold packs to the skin surface before and during light exposure can significantly reduce pain.
-
Pharmacological Intervention: The use of local or systemic analgesics can help manage PDT-induced pain.
Q4: How can I assess the level of pain in my animal models during and after MAL-PDT?
A4: Assessing pain in rodents relies on observing behavioral and physiological changes. Common methods include:
-
Behavioral Assessment: This involves monitoring for spontaneous pain behaviors such as guarding the treated area, excessive licking or scratching, and changes in posture (hunching).[6] Changes in normal behaviors, like reduced grooming, activity, or food and water intake, are also indicators of pain.[6]
-
Facial Grimace Scales: The Mouse Grimace Scale (MGS) is a validated tool for assessing pain based on changes in facial expression, such as orbital tightening, nose and cheek bulge, and ear and whisker position.
-
Evoked Pain Responses: Measuring the withdrawal threshold to a stimulus (e.g., mechanical or thermal) applied near the treated area can quantify hyperalgesia.
Q5: Are there any long-term consequences of PDT-induced pain that could affect my study?
A5: Unmanaged pain is a significant stressor for animals and can lead to physiological changes that may confound experimental results. These can include alterations in immune function, stress hormone levels, and overall animal well-being, potentially impacting tumor growth, wound healing, or other parameters being investigated.[7] Therefore, effective pain management is crucial for both ethical reasons and scientific validity.
Troubleshooting Guides
Issue: Animals are showing signs of significant distress (e.g., vocalization, agitation, trying to escape) during the illumination phase.
| Potential Cause | Troubleshooting Step |
| High Fluence Rate | Reduce the fluence rate (light intensity) while maintaining the total light dose. Lower fluence rates have been shown to be less painful.[3] |
| High PpIX Accumulation in Nerves | Consider reducing the MAL incubation time. Shorter drug-light intervals may reduce the amount of PpIX that diffuses into surrounding nerve-rich tissues. |
| Thermal Effects of Light Source | Ensure the light source is not generating excessive heat. Use a fan or a cooling system to maintain a stable skin temperature. |
| Inadequate Analgesia | Administer a fast-acting analgesic prior to the procedure. Local anesthetics can also be considered if appropriate for the experimental design. |
Issue: Animals exhibit post-procedural pain behaviors (e.g., excessive licking, guarding, reduced activity).
| Potential Cause | Troubleshooting Step |
| Inflammatory Response | Administer a post-procedural analgesic, such as a non-steroidal anti-inflammatory drug (NSAID), to manage inflammation-related pain.[7] |
| Nerve Irritation/Damage | Continue to monitor the animal and provide multimodal analgesia as needed. Consult with a veterinarian for appropriate long-term pain management. |
| Inadequate Pre-emptive Analgesia | Review and optimize the pre-emptive analgesic plan for future experiments, potentially using a multimodal approach.[8][9] |
Data Presentation
Table 1: Comparison of Pain Scores in Human Clinical Trials of ALA-PDT vs. MAL-PDT
| Study | Photosensitizer | Condition Treated | Pain Scale | Mean Pain Score | % Patients Discontinuing due to Pain |
| Kasche et al. | ALA | Actinic Keratosis | 0-10 | Not Reported | 54% |
| MAL | Actinic Keratosis | 0-10 | Not Reported | 14%[4] |
Note: This data is from human clinical trials and is provided for comparative purposes to guide the selection of photosensitizers in animal models.
Table 2: Recommended Analgesic Dosages for Mice
| Analgesic | Dosage | Route of Administration | Frequency | Notes |
| Buprenorphine | 0.05-0.1 mg/kg | Subcutaneous (SC) | Every 6-12 hours | Opioid analgesic, effective for moderate to severe pain. |
| Meloxicam (B1676189) | 1-2 mg/kg | Subcutaneous (SC) or Oral (PO) | Every 24 hours | NSAID, effective for inflammatory pain. |
| Carprofen (B1668582) | 5-10 mg/kg | Subcutaneous (SC) or Oral (PO) | Every 12-24 hours | NSAID, effective for inflammatory pain. |
| Lidocaine (B1675312) | 1-4 mg/kg | Local Infiltration | Once, prior to procedure | Local anesthetic for immediate, short-term pain relief. |
Note: These are general guidelines. The specific dose and frequency should be determined in consultation with a veterinarian and based on the severity of the procedure and the observed pain level in the animals.
Experimental Protocols
Protocol 1: Pain Reduction using a Low-Fluence Rate (Simulated Daylight) MAL-PDT Protocol
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane). Shave the treatment area carefully.
-
MAL Application: Apply a thin layer of 16% MAL cream to the target lesion and a 5 mm margin of surrounding tissue.
-
Incubation: Allow for a 2.5 to 3-hour incubation period. The area should be covered with an occlusive dressing to enhance penetration.
-
Illumination:
-
Use a broad-spectrum light source that mimics the visible light spectrum of daylight (e.g., a lamp with a filter to remove UV and infrared wavelengths).
-
Deliver a total light dose of 37.5 J/cm² at a low fluence rate of approximately 10-20 mW/cm².
-
The duration of illumination will be longer than conventional PDT to deliver the total light dose.
-
-
Post-Procedure Care: Clean the treated area gently with saline. Return the animal to a clean cage and monitor for recovery and any signs of pain. Provide post-procedural analgesia as needed.
Protocol 2: Pain Reduction using Cutaneous Cooling
-
Animal Preparation: Anesthetize the mouse and prepare the treatment area as described in Protocol 1.
-
MAL Application and Incubation: Apply MAL cream and incubate as described in Protocol 1.
-
Cooling and Illumination:
-
Pre-cooling: For 5-10 minutes prior to illumination, cool the treatment area using a stream of cold air (e.g., from a cooled air device) or by placing a chilled cold pack wrapped in a thin cloth over the area. Ensure the skin temperature does not drop to a level that could cause cold injury.
-
Cooling during Illumination: Continue the cooling throughout the illumination period. Monitor the skin temperature to maintain it within a safe and effective range.
-
Illumination: Use a standard red light source (e.g., 635 nm) to deliver the desired light dose.
-
-
Post-Procedure Care: Follow the post-procedure care steps outlined in Protocol 1.
Protocol 3: Pre-emptive and Multimodal Analgesia
-
Pre-emptive Analgesia:
-
30-60 minutes prior to the start of the procedure, administer a subcutaneous injection of an opioid analgesic such as buprenorphine (0.05-0.1 mg/kg).
-
Concurrently, administer a subcutaneous injection of an NSAID such as meloxicam (1-2 mg/kg) or carprofen (5 mg/kg).
-
-
Local Anesthesia (Optional):
-
Immediately before MAL application, a local anesthetic such as lidocaine may be infiltrated around the treatment area, if it does not interfere with the experimental objectives.
-
-
PDT Procedure: Proceed with the standard MAL-PDT protocol.
-
Post-Procedural Analgesia:
-
Continue NSAID administration for 48-72 hours post-procedure, as needed, based on behavioral pain assessment.
-
Administer additional doses of buprenorphine if signs of moderate to severe pain are observed.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for MAL-PDT induced pain.
Caption: Experimental workflow for evaluating pain reduction strategies.
Caption: Logical relationship of pain reduction strategies in MAL-PDT.
References
- 1. Pain Associated with Aminolevulinic Acid-Photodynamic Therapy of Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Activity of Protoporphyrin IX-Immobilized Cellulose Monolith for Nerve Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Photodynamic therapy induces less pain in patients treated with this compound compared to aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daylight photodynamic therapy in nonmelanoma skin cancers and photorejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pain Management in Mice | Animals in Science [queensu.ca]
- 7. Effects of Multimodal Analgesic Protocol, with Buprenorphine and Meloxicam, on Mice Well-Being: A Dose Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preemptive, preventive, multimodal analgesia: what do they really mean? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Multimodal Analgesia on the Success of Mouse Embryo Transfer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Methyl Aminolevulinate vs. Aminolevulinic Acid in Cancer Models
A detailed comparison for researchers and drug development professionals on the performance of Methyl Aminolevulinate (MAL) and Aminolevulinic Acid (ALA) in preclinical cancer photodynamic therapy.
In the realm of photodynamic therapy (PDT), a minimally invasive treatment that utilizes light and a photosensitizing agent to destroy cancer cells, two prominent players have emerged as precursors to the potent photosensitizer Protoporphyrin IX (PpIX): aminolevulinic acid (ALA) and its methyl ester derivative, this compound (MAL). Both compounds have demonstrated clinical efficacy, particularly in the treatment of non-melanoma skin cancers. However, for researchers and drug developers navigating the preclinical landscape, a nuanced understanding of their comparative performance in various cancer models is crucial for advancing novel therapeutic strategies. This guide provides an objective comparison of MAL and ALA, supported by available preclinical experimental data, to inform the selection and development of the next generation of photodynamic therapies.
Mechanism of Action: A Shared Pathway to Cytotoxicity
Both MAL and ALA function as prodrugs, meaning they are converted within the body into an active therapeutic agent. Upon administration, they are taken up by cancer cells and enter the heme biosynthesis pathway. This metabolic route leads to the accumulation of the photosensitive molecule, Protoporphyrin IX (PpIX). When PpIX is exposed to a specific wavelength of light, it becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS induce cellular damage, leading to apoptosis and necrosis of the cancer cells.
While the fundamental mechanism is the same, the structural difference between MAL and ALA—the presence of a methyl ester group in MAL—influences their physicochemical properties, potentially affecting their uptake, biodistribution, and clinical performance.
In Vitro Efficacy: A Head-to-Head Comparison in Cancer Cell Lines
Direct comparative studies of MAL and ALA in a wide range of cancer cell lines are limited in publicly available literature. However, existing research, primarily focused on dermatological malignancies, provides some insights into their relative in vitro potency.
One study investigated the efficacy of MAL-based PDT in cutaneous and head and neck squamous cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined for MAL-PDT.
Table 1: In Vitro Efficacy of MAL-PDT in Squamous Cell Carcinoma Lines
| Cell Line | Cancer Type | MAL-PDT IC50 (Light Dose in J/cm²) |
| A431 | Cutaneous Squamous Cell Carcinoma | Not explicitly stated, but showed high sensitivity |
| SCC13 | Cutaneous Squamous Cell Carcinoma | ~9 |
| HN5 | Head and Neck Squamous Cell Carcinoma | Not explicitly stated, but showed highest sensitivity |
| SCC9 | Head and Neck Squamous Cell Carcinoma | No significant differences from other treatments |
Data synthesized from a study by Villanueva et al. (2024). Note: A direct IC50 comparison with ALA-PDT was not provided in this specific study.
Another study comparing laser PDT with methylene (B1212753) blue or ALA in an oral squamous cell carcinoma cell line found that increasing the concentration of ALA decreased cell viability, and the combination with laser was more effective than ALA alone. While this provides data on ALA's efficacy, a direct comparison with MAL was not performed in this experimental setup.
The available data suggests that both agents are effective in vitro, but more head-to-head comparative studies across a broader range of cancer cell lines are needed to definitively establish their relative potency.
Cellular Uptake and PpIX Production: The Impact of Lipophilicity
The efficiency of a photosensitizer precursor is heavily dependent on its ability to penetrate the cell membrane and be converted into PpIX. The methyl ester group in MAL increases its lipophilicity compared to the more hydrophilic ALA. This chemical modification is thought to enhance its penetration through the stratum corneum and cell membranes.
Several studies have reported on the cellular uptake of both compounds. One study in keratinocyte cell lines suggested that both ALA and MAL are taken up by GABA transporters (GAT-3) and other amino acid transporters. Another review highlights that MAL's enhanced lipophilicity may lead to increased penetration and tumor cell specificity.[1] However, it has also been noted that MAL produces less PpIX than ALA because it requires an additional enzymatic step to cleave the ester bond and release free ALA.[2]
In Vivo Efficacy and Biodistribution: Insights from Preclinical Models
Preclinical animal models are critical for evaluating the in vivo performance of drug candidates. While direct comparative biodistribution studies for MAL and ALA in tumor-bearing mice are not extensively reported in the available literature, clinical comparisons in dermatological applications suggest similar efficacy.
One retrospective study comparing ALA-PDT and MAL-PDT for non-melanoma skin cancers, including actinic keratosis (AK), Bowen's disease (BD), nodular basal cell carcinoma (nBCC), and superficial basal cell carcinoma (sBCC), found no statistically significant differences in complete clinical response rates between the two treatments.[3]
Table 2: Clinical Response Rates of ALA-PDT vs. MAL-PDT in Non-Melanoma Skin Cancers
| Lesion Type | ALA-PDT Response Rate | MAL-PDT Response Rate |
| Actinic Keratosis (AK) | 63% | 75% |
| Bowen's Disease (BD) | 89% | 78% |
| Nodular Basal Cell Carcinoma (nBCC) | 84% | 84% |
| Superficial Basal Cell Carcinoma (sBCC) | 88% | 87% |
Data from a retrospective clinical study by Ericson et al. (2016).[3]
A comparative study on facial actinic keratosis also reported similar complete response rates at 12 months post-treatment for both ALA-PDT and MAL-PDT.[1]
These clinical findings suggest a comparable in vivo efficacy, at least in the context of skin cancers. However, dedicated preclinical studies are necessary to compare their biodistribution and efficacy in other solid tumor models.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of preclinical findings. Below are generalized protocols for in vitro and in vivo PDT studies based on common practices.
In Vitro Photodynamic Therapy Protocol
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach a desired confluency.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing either MAL or ALA at various concentrations. The incubation time can vary, typically from 1 to 4 hours, to allow for cellular uptake and conversion to PpIX.
-
Light Exposure: After incubation, the cells are washed to remove the excess prodrug and then exposed to a light source with a specific wavelength (typically in the red or blue light spectrum) and a defined light dose (measured in J/cm²).
-
Viability Assessment: Following light exposure, cell viability is assessed using standard assays such as MTT, XTT, or flow cytometry-based apoptosis assays at different time points (e.g., 24, 48, 72 hours).
In Vivo Xenograft Model Protocol for Photodynamic Therapy
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Prodrug Administration: MAL or ALA is administered to the tumor-bearing mice, either topically, intravenously, or intraperitoneally.
-
Incubation Period: A specific time is allowed for the prodrug to be taken up by the tumor and converted to PpIX. This can range from a few hours to 24 hours.
-
Light Irradiation: The tumor area is exposed to a light source of a specific wavelength and dose.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals to assess the treatment efficacy.
-
Biodistribution Studies (Optional): At different time points after prodrug administration, tissues and tumors can be harvested to quantify the amount of PpIX accumulation.
Visualizing the Process: Workflows and Pathways
Experimental Workflow for In Vitro PDT Comparison
References
- 1. Comparative Study of Photodynamic Therapy with Topical this compound versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aminolevulinic acid and this compound equally effective in topical photodynamic therapy for non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Aminolevulinate and its Ester Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl aminolevulinate (MAL) and its ester derivatives, focusing on their application in photodynamic therapy (PDT). By examining their physicochemical properties, cellular uptake mechanisms, and therapeutic efficacy through supporting experimental data, this document aims to inform research and development in this field.
Introduction to 5-Aminolevulinic Acid (ALA) and its Esters
5-Aminolevulinic acid (ALA) is a naturally occurring amino acid and a precursor in the heme biosynthetic pathway.[1][2] When administered exogenously, ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[1][2] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species, inducing cell death. This principle forms the basis of ALA-based photodynamic therapy (PDT).[1][3]
However, the clinical efficacy of ALA is limited by its hydrophilic nature, which results in poor penetration through the skin and cell membranes.[4][5] To overcome this limitation, more lipophilic ester derivatives of ALA have been synthesized and investigated.[5] Esterification of the carboxylic acid group of ALA increases its lipophilicity, potentially enhancing its ability to cross biological membranes.[4] This guide focuses on the comparative analysis of this compound (MAL), the most clinically established ester, and other ester derivatives.
Physicochemical Properties
The lipophilicity of ALA and its ester derivatives is a critical determinant of their ability to penetrate the stratum corneum and cellular membranes.[4] This property is often quantified by the octanol-water partition coefficient (Poct). As the length of the alkyl ester chain increases, so does the lipophilicity.
| Compound | Molecular Weight ( g/mol ) | Log Poct* | Stratum Corneum/Water Partition Coefficient (PSC/W)† |
| 5-Aminolevulinic Acid (ALA) | 131.1 | -1.4 | - |
| This compound (MAL) | 181.6 | -0.9 | 0.2 |
| Butyl Aminolevulinate | 223.8 | 1.4 | 0.3 |
| Hexyl Aminolevulinate | 251.8 | 1.8 | 0.9 |
| Octyl Aminolevulinate | 279.6 | 2.6 | 1.0 |
*Data sourced from Uehlinger et al. (2000) as cited in[4]. †Data sourced from De Rosa et al. (2003) as cited in[4].
Cellular Uptake and Protoporphyrin IX Production
The mechanism of cellular uptake varies between ALA and its ester derivatives. While the hydrophilic ALA is primarily taken up by specific transporters like GABA transporters (GAT) and peptide transporters (PEPT1 and PEPT2), the more lipophilic esters can also enter cells via passive diffusion.[6][7][8]
Once inside the cell, the ester derivatives are hydrolyzed by non-specific esterases to release ALA, which then enters the heme synthesis pathway to produce PpIX.[4] The efficiency of this entire process—cellular uptake, hydrolysis, and conversion to PpIX—determines the ultimate photodynamic efficacy.
Several studies have demonstrated that longer-chain ALA esters, such as hexyl aminolevulinate, can induce higher levels of PpIX accumulation in tumor cells compared to ALA and MAL, especially at lower concentrations and shorter incubation times.[1][3] However, excessively long alkyl chains can lead to decreased water solubility and slower tissue penetration, which can be counterproductive.[1][3]
The following diagram illustrates the general pathway of ALA and its esters leading to photosensitization.
Caption: Cellular uptake and conversion of ALA and its ester derivatives to the photosensitizer PpIX.
In Vivo Efficacy: A Comparative Look
Numerous in vivo studies have compared the efficacy of MAL and other ALA esters. For instance, a study on UV-induced squamous cell carcinomas in hairless mice found that photodynamic therapy with hexyl aminolevulinate (HAL) at concentrations of 2%, 6%, and 20% was equally effective in preventing and treating the carcinomas as 20% MAL-PDT.[9]
The following table summarizes the comparative efficacy of MAL and HAL in a preclinical model.
| Treatment Group | Median Time to First SCC (days) | Complete SCC Clearance Rate |
| UVR Only | 186 | N/A |
| UVR + Placebo-PDT | 199 | N/A |
| 2% HAL-PDT | 264 | 23-61.5% |
| 6% HAL-PDT | 264 | 23-61.5% |
| 20% HAL-PDT | 264 | 23-61.5% |
| 20% MAL-PDT | 269 | 23-61.5% |
Data adapted from a study on UV-induced SCC in hairless mice.[9]
Experimental Protocols
Synthesis of 5-Aminolevulinic Acid Esters
A general method for the synthesis of ALA esters involves the reaction of N-protected ALA with the corresponding alcohol in the presence of a coupling agent, followed by deprotection.
Caption: A generalized workflow for the synthesis of ALA ester derivatives.
Detailed Methodology:
-
Protection: The amino group of 5-aminolevulinic acid is protected, for example, with a tert-butoxycarbonyl (Boc) group.
-
Esterification: The N-Boc-ALA is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with the desired alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is filtered to remove by-products, and the filtrate is washed with aqueous solutions to remove unreacted starting materials and catalysts. The organic layer is dried and the solvent is evaporated to yield the crude N-protected ALA ester. This is then purified using column chromatography.
-
Deprotection: The N-Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent, to yield the final ALA ester salt.
-
Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
In Vitro Cellular Uptake and PpIX Fluorescence Measurement
Cell Culture: Human cancer cell lines (e.g., WiDr, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Incubation: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing various concentrations of ALA or its ester derivatives and incubated for different time periods (e.g., 1, 2, 4, 6 hours).
PpIX Extraction and Quantification:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any remaining drug.
-
The cells are then lysed using a suitable lysis buffer.
-
PpIX is extracted from the cell lysate using a solvent mixture (e.g., perchloric acid/methanol).
-
The fluorescence of the extracted PpIX is measured using a spectrofluorometer with an excitation wavelength around 405 nm and an emission spectrum recorded between 600 and 700 nm. The peak at approximately 635 nm corresponds to PpIX.
-
The amount of PpIX is quantified by comparing the fluorescence intensity to a standard curve of known PpIX concentrations.
-
The total protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the PpIX content per milligram of protein.
In Vivo Protoporphyrin IX Fluorescence Imaging in Animal Models
Animal Model: Hairless mice (e.g., Balb/c nude mice) are often used for in vivo studies of topical PDT.
Drug Application: A specific amount of the formulation containing ALA or its ester derivative is applied topically to a defined area on the back of the mouse. The application site is often covered with an occlusive dressing.
Fluorescence Measurement: At various time points after application, the PpIX fluorescence at the application site is measured non-invasively using a fluorescence imaging system. The system typically consists of a light source for excitation (e.g., a filtered lamp or a laser diode around 405 nm) and a sensitive camera equipped with a long-pass filter to detect the fluorescence emission above 600 nm.
Data Analysis: The fluorescence intensity is quantified using image analysis software and plotted over time to determine the kinetics of PpIX accumulation and clearance for each compound.
Conclusion
The esterification of 5-aminolevulinic acid is a viable strategy to enhance its lipophilicity and, consequently, its penetration through biological membranes. This compound is a well-established derivative with proven clinical efficacy. Other ester derivatives, particularly those with longer alkyl chains like hexyl aminolevulinate, have shown promise in preclinical studies by inducing higher levels of the photosensitizer PpIX. The choice of an optimal derivative depends on a balance between increased lipophilicity for enhanced penetration and sufficient water solubility for formulation and bioavailability. Further research into novel ALA derivatives and delivery systems continues to be an active area of investigation with the potential to improve the efficacy and expand the applications of photodynamic therapy.
References
- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 2. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chemically diverse esters of 5-aminolevulinic acid for photodynamic therapy via the multicomponent Passerini reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the uptake of 5-aminolevulinic acid and its methyl ester in keratinocytes and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the mechanisms of uptake of 5-aminolevulinic acid derivatives by PEPT1 and PEPT2 transporters as a tool to improve photodynamic therapy of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy with topical methyl- and hexylaminolevulinate for prophylaxis and treatment of UV-induced SCC in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Methyl Aminolevulinate in Novel Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of methyl aminolevulinate (MAL) in photodynamic therapy (PDT) for various cancer cell lines, with a focus on emerging in vitro applications beyond its established use in dermatology. While MAL is a well-established photosensitizing agent for non-melanoma skin cancers, its potential against other malignancies is an active area of research. This document summarizes key experimental findings, compares its performance with related compounds, and provides detailed methodologies to support further investigation.
Comparative Efficacy of MAL-PDT in Various Cancer Cell Lines
The cytotoxic effect of MAL-mediated photodynamic therapy (MAL-PDT) has been evaluated in several cancer cell lines. The tables below summarize the available quantitative data. Due to the limited availability of extensive studies on MAL across a wide range of new cancer types, data for its parent compound, 5-aminolevulinic acid (ALA), is included for comparative purposes. It is important to note that the efficacy of these prodrugs can vary between cell lines due to differences in cellular uptake, metabolic conversion to the photosensitizer Protoporphyrin IX (PpIX), and PpIX efflux rates.[1]
| Cell Line | Cancer Type | Photosensitizer | Concentration | Light Dose (fluence) | Outcome | Reference |
| HeLa | Cervical Cancer | MAL | 0.3 mM | 2.25 J/cm² | ~50% reduction in cell viability | |
| HaCaT | Non-tumorigenic Keratinocytes | MAL | 0.3 mM & 1 mM | Up to 4.5 J/cm² | Not sensitive under tested conditions | |
| HTOA | Ovarian Serous Adenocarcinoma | Methyl-ALA | 250 mg/kg (in vivo) | 150 W halogen lamp, 10 min | Significant tumor growth suppression | [2] |
| MCAS | Ovarian Mucinous Adenocarcinoma | Methyl-ALA | 250 mg/kg (in vivo) | 150 W halogen lamp, 10 min | No significant effect on tumor growth | [2] |
| TOV21G | Ovarian Clear Cell Adenocarcinoma | Methyl-ALA | 250 mg/kg (in vivo) | 150 W halogen lamp, 10 min | No significant effect on tumor growth | [2] |
| U87MG | Glioblastoma | 5-ALA | 0.5 mM | 18 J/cm² | 29% decrease in cell viability | [3] |
| U87MG | Glioblastoma | 5-ALA | 1.0 mM | 18 J/cm² | 41% decrease in cell viability | [3] |
| A549 | Lung Adenocarcinoma | 5-ALA | 1.0 mM | Not specified (LD50 at 7 min irradiation) | ~50% cell death | [4] |
| MCF-7 | Breast Cancer (Adriamycin-sensitive) | 5-ALA | Not specified | 8 J/cm² (LD50) | Significant phototoxicity | [5] |
| MCF-7/ADR | Breast Cancer (Adriamycin-resistant) | 5-ALA | Not specified | > 8 J/cm² | Less sensitive to ALA-PDT | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are generalized protocols for in vitro PDT studies based on the reviewed literature.
General In Vitro MAL-PDT Protocol
This protocol is a synthesis of methodologies used for treating adherent cancer cell lines in culture.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, HTOA) in the appropriate complete medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in multi-well plates (e.g., 96-well for viability assays, 6-well for microscopy) and allow them to adhere for 24 hours.
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of this compound (MAL) in a suitable solvent (e.g., serum-free medium or PBS).
-
Dilute the MAL stock solution to the desired final concentrations (e.g., 0.3 mM, 1 mM) in a low-serum or serum-free medium.
-
Aspirate the culture medium from the cells and replace it with the MAL-containing medium.
-
Incubate the cells with MAL for a predetermined period (e.g., 3-5 hours) in the dark at 37°C to allow for the conversion of MAL to PpIX.
-
-
Light Irradiation:
-
Following incubation, wash the cells with PBS to remove excess MAL.
-
Add fresh, complete culture medium to the cells.
-
Irradiate the cells with a light source of a specific wavelength, typically red light (around 635 nm), which corresponds to a PpIX absorption peak.[6]
-
The light dose (fluence) is a critical parameter and should be precisely controlled (e.g., measured in J/cm²).
-
-
Post-Irradiation Incubation and Analysis:
-
After irradiation, return the cells to the incubator for a specified period (e.g., 24 hours) to allow for the induction of cell death.
-
Assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measure apoptosis and necrosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Visualizing the Mechanisms and Workflow
Experimental Workflow for In Vitro MAL-PDT
The following diagram illustrates the typical workflow for assessing the efficacy of MAL-PDT in a new cancer cell line.
Caption: A generalized workflow for in vitro MAL-PDT experiments.
Signaling Pathways in MAL-PDT Induced Cell Death
MAL-PDT, like other forms of photodynamic therapy, induces cancer cell death primarily through the generation of reactive oxygen species (ROS), which can trigger several downstream signaling pathways, including apoptosis, necrosis, and autophagy.[7][8]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a common outcome of PDT. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In PDT, the intrinsic pathway is often predominant due to ROS-induced damage to mitochondria.
Caption: Intrinsic apoptosis pathway activated by MAL-PDT.
Autophagy Signaling Pathway
Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context and the intensity of the PDT-induced stress. A common signaling pathway involved is the inhibition of the mTOR complex, a key regulator of cell growth and proliferation.[9]
Caption: Key signaling events in PDT-induced autophagy.
References
- 1. researchmap.jp [researchmap.jp]
- 2. [PDF] Hemin Promotes Higher Effectiveness of Aminolevulinic-Photodynamic Therapy (ALA-PDT) in A549 Lung Cancer Cell Line by Interrupting ABCG2 Expression | Semantic Scholar [semanticscholar.org]
- 3. 5-Aminolevulinic acid-based photodynamic therapy suppressed survival factors and activated proteases for apoptosis in human glioblastoma U87MG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Effect of 5-aminolevulinic acid-mediated photodynamic therapy on MCF-7 and MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways [mdpi.com]
- 8. Assessing autophagy in the context of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Autophagy Regulation and Photodynamic Therapy: Insights to Improve Outcomes of Cancer Treatment [frontiersin.org]
A Head-to-Head Comparison of Methyl Aminolevulinate and Other Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Mechanisms
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and dermatological conditions. The efficacy of PDT is critically dependent on the choice of photosensitizer. This guide provides a comprehensive, data-driven comparison of methyl aminolevulinate (MAL) with other notable photosensitizers, including aminolevulinic acid (ALA), porfimer sodium, and temoporfin (B1682017). We delve into their performance based on preclinical and clinical data, detail the experimental methodologies used to generate this data, and visualize the key cellular mechanisms involved.
Executive Summary
This compound (MAL), a second-generation photosensitizer, offers a distinct profile compared to its predecessor, aminolevulinic acid (ALA), and other established photosensitizers. As a more lipophilic molecule, MAL exhibits enhanced penetration into target tissues, which can influence its efficacy and side-effect profile. This comparison guide will explore these differences through quantitative data on cellular uptake, cytotoxicity, clinical effectiveness, and the underlying signaling pathways that govern their photodynamic action.
Comparative Performance Data
To facilitate a clear and objective comparison, the following tables summarize key performance indicators of MAL against other photosensitizers based on published experimental and clinical data.
Table 1: In Vitro Cytotoxicity of Photosensitizers
| Photosensitizer | Cell Line | IC50 (Light Dose) | Reference |
| This compound (MAL) | A431 (CSCC) | ~8 J/cm² (at 0.5 mM) | [1] |
| HN5 (HNSCC) | ~6 J/cm² (at 0.5 mM) | [1] | |
| SCC13 (CSCC) | >12 J/cm² (at 0.5 mM) | [1] | |
| SCC9 (HNSCC) | >12 J/cm² (at 0.5 mM) | [1] | |
| Temoporfin | A431 (CSCC) | ~8 J/cm² (at 25 nM) | [1] |
| HN5 (HNSCC) | ~5 J/cm² (at 25 nM) | [1] | |
| SCC13 (CSCC) | ~7 J/cm² (at 25 nM) | [1] | |
| SCC9 (HNSCC) | ~10 J/cm² (at 25 nM) | [1] | |
| Aminolevulinic Acid (ALA) | C152 (KB) OSCC | Less effective than MB at same concentrations | [2] |
| Methylene Blue (MB) | C152 (KB) OSCC | More effective than ALA at same concentrations | [2] |
CSCC: Cutaneous Squamous Cell Carcinoma; HNSCC: Head and Neck Squamous Cell Carcinoma; OSCC: Oral Squamous Cell Carcinoma. IC50 values represent the light dose required to achieve 50% cell viability at a given photosensitizer concentration.
Table 2: Clinical Efficacy in Treating Actinic Keratosis (AK)
| Photosensitizer | Complete Response Rate (3 months) | Recurrence Rate (12 months) | Pain Level (vs. alternative) | Cosmetic Outcome | Reference |
| This compound (MAL) | 62.3% - 91% | 9.3% - 18.6% | Lower than ALA | Excellent/Good: 94.1% - 96.5% | [3][4][5][6] |
| Aminolevulinic Acid (ALA) | 68.0% | 16.3% | Higher than MAL | Excellent/Good: 89.6% | [3][5][6] |
| Cryotherapy | 68% | - | - | Good/Excellent: 59.8% - 66% | [4] |
| 5-Fluorouracil | - | - | - | Good/Excellent: 76% | [7] |
Table 3: Cellular Uptake and Protoporphyrin IX (PpIX) Production
| Photosensitizer | Cellular Uptake Mechanism | PpIX Production Rate | Reference |
| This compound (MAL) | Passive diffusion (lipophilic), potentially GAT-3 and amino acid transporters | Slower than ALA | [8][9] |
| Aminolevulinic Acid (ALA) | GAT-3 and amino acid transporters | Faster than MAL | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of PDT is commonly quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human squamous cell carcinoma lines (A431, SCC13, HN5, and SCC9) are cultured in appropriate media and conditions.
-
Photosensitizer Incubation: Cells are incubated with either MAL (0.5 mM for 5 hours) or Temoporfin (25 nM for 24 hours) in the dark.
-
Irradiation: Following incubation, the cells are irradiated with a red light source (e.g., 635 nm) at varying light doses (0 to 12 J/cm²).
-
MTT Assay: 24 hours post-irradiation, MTT solution is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured spectrophotometrically (e.g., at 542 nm). Cell survival is calculated relative to untreated control cells. The IC50 is determined as the light dose that results in 50% cell viability.[1]
Cellular Uptake and Protoporphyrin IX (PpIX) Fluorescence Measurement
The efficiency of a photosensitizer is partly determined by its uptake into target cells and its conversion to the active photosensitizing molecule, Protoporphyrin IX (PpIX).
-
Cell Culture: Keratinocyte cell lines (e.g., CCD 1106 KERTr and A431) are cultured under standard conditions.
-
Incubation: Cells are incubated with either ALA or MAL at various concentrations and for different durations.
-
Fluorescence Measurement: The intracellular accumulation of PpIX is measured using fluorescence spectroscopy or microscopy. The fluorescence intensity, which correlates with the amount of PpIX, is quantified.[8][9]
Signaling Pathways and Mechanisms of Action
The photodynamic effect of these agents culminates in cell death through various signaling pathways. Understanding these pathways provides insight into the mechanism of action and potential for combination therapies.
This compound (MAL) and Aminolevulinic Acid (ALA) PDT-Induced Cell Death
Both MAL and ALA are prodrugs that are metabolized to PpIX within the cell. Upon light activation, PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induces cellular damage and triggers apoptosis and other forms of cell death.
The diagram above illustrates the conversion of MAL or ALA to PpIX, which, upon light activation, generates ROS. This leads to mitochondrial damage, the release of cytochrome c, activation of the caspase cascade, and ultimately, apoptosis.
Porfimer Sodium PDT-Induced Cell Death
Porfimer sodium is a first-generation photosensitizer that is administered intravenously and accumulates in tumor tissues. Its mechanism of action also involves ROS generation, leading to direct tumor cell killing and vascular damage.
This pathway shows that light-activated porfimer sodium generates ROS, causing both direct cytotoxicity to tumor cells and damage to the tumor vasculature, leading to ischemia and tumor death.
Experimental Workflow for In Vitro Photosensitizer Comparison
A standardized workflow is essential for the reliable comparison of different photosensitizers.
This diagram outlines the key steps in a typical in vitro experiment to compare the phototoxic efficacy of different photosensitizers, from cell preparation to data analysis.
Conclusion
The selection of an appropriate photosensitizer is a critical determinant of the success of photodynamic therapy. This compound demonstrates comparable efficacy to aminolevulinic acid in clinical settings for conditions like actinic keratosis, but with the potential for reduced pain during treatment.[3][5][6] Preclinical data suggests that its efficacy can be cell-line dependent, and its performance relative to other photosensitizers like temoporfin varies.[1] Porfimer sodium remains a key photosensitizer for certain systemic cancers, acting through both direct cell killing and vascular disruption.[10][11][12][13]
This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of photosensitizers. Further head-to-head studies, particularly with standardized in vitro and in vivo models, are necessary to fully elucidate the relative advantages of each compound for specific therapeutic applications. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pain during topical photodynamic therapy - comparing this compound (Metvix®) to aminolaevulinic acid (Ameluz®); an intra-individual clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of photodynamic therapy using topical this compound (Metvix) with single cycle cryotherapy in patients with actinic keratosis: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparative Study of Photodynamic Therapy with Topical this compound versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminolevulinic acid and this compound equally effective in topical photodynamic therapy for non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcadonline.com [jcadonline.com]
- 9. Therapeutic and Aesthetic Uses of Photodynamic Therapy Part five of a five-part series: ALA–PDT and MAL–PDT What Makes Them Different - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel In Vitro Method for the Detection and Characterization of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative response to PDT with methyl-aminolevulinate and temoporfin in cutaneous and oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. www2.med.muni.cz [www2.med.muni.cz]
Assessing the Cosmetic Outcome of Methyl Aminolevulinate Photodynamic Therapy in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl aminolevulinate (MAL) photodynamic therapy (PDT) is a non-invasive treatment modality increasingly recognized for its favorable cosmetic outcomes in various dermatological conditions. While clinical studies in humans have provided substantial evidence of its aesthetic benefits, particularly in photorejuvenation and the treatment of actinic keratosis, animal studies are crucial for understanding the underlying molecular mechanisms and for preclinical assessment. This guide provides a comparative overview of the cosmetic outcomes of MAL-PDT in animal models, supported by experimental data and detailed methodologies.
Comparative Analysis of Cosmetic Outcomes
Animal studies, primarily in murine and porcine models, have demonstrated the positive effects of MAL-PDT on skin healing and appearance. The cosmetic results are often evaluated through histological analysis of skin biopsies, monitoring of wound healing, and assessment of skin texture and pigmentation.
Key Findings from Animal Studies:
-
Enhanced Wound Healing and Reduced Scarring: Studies in rat models have shown that PDT can modulate the wound healing process, leading to improved cosmetic outcomes. For instance, PDT has been observed to reduce excessive collagen deposition, a key factor in scar formation, and promote a more organized collagen fiber distribution. While not specific to MAL-PDT, studies on ALA-PDT in rat vocal fold wound healing have demonstrated significantly increased hyaluronic acid deposition and a better distribution of collagen I and III, suggesting a mechanism for reduced scarring that is likely applicable to MAL-PDT.
-
Dermal Remodeling and Photorejuvenation: In a study on mouse skin, MAL-PDT was shown to induce molecular changes associated with dermal matrix remodeling. The treatment led to an initial increase in inflammatory cytokines and matrix metalloproteinases (MMPs), followed by a later increase in procollagen (B1174764) type I, indicating a wound healing response that can lead to the generation of new, healthy tissue and an improved cosmetic appearance.
-
Comparison with Other Treatments:
-
Cryotherapy: While direct comparative animal studies on cosmetic outcomes are limited, clinical studies in humans consistently report superior cosmetic results with MAL-PDT compared to cryotherapy, which can cause hypopigmentation and scarring.
-
5-Aminolevulinic Acid (ALA)-PDT: A study comparing MAL-PDT and ALA-PDT for cutaneous squamous cell carcinoma precursors in mice found similar therapeutic outcomes, with both treatments leading to re-epithelialization and collagen deposition 20 days post-treatment. This suggests a comparable and favorable cosmetic outcome at the histological level.
-
Hexyl Aminolevulinate (HAL)-PDT: In a study on UV-induced squamous cell carcinomas in hairless mice, MAL-PDT (20% concentration) was found to be as effective as HAL-PDT. However, the MAL-PDT treatment resulted in more intense hyperpigmentation compared to 2% HAL-PDT, indicating a potential difference in this specific cosmetic parameter.
-
Data Presentation
Table 1: Summary of Experimental Data from Animal Studies on MAL-PDT and Related PDT
| Study Focus | Animal Model | Photosensitizer | Key Findings Related to Cosmetic Outcome | Quantitative Data/Metrics |
| Dermal Matrix Remodeling | Mouse | This compound (MAL) | Increased procollagen type I protein levels after treatment. Early elevation of MMPs and inflammatory cytokines. | Qualitative increase in protein levels via Western blot and immunohistochemistry. |
| Cutaneous Malignant Lesions | Mouse | MAL vs. Aminolevulinic Acid (ALA) | Both treatments resulted in re-epithelialization and collagen deposition at 20 days post-treatment. | Histopathological analysis (qualitative). |
| UV-induced Squamous Cell Carcinoma | Hairless Mouse | MAL vs. Hexyl Aminolevulinate (HAL) | 20% MAL-PDT led to more intense hyperpigmentation compared to 2% HAL-PDT. | Qualitative assessment of hyperpigmentation. |
| Vocal Fold Wound Healing | Rat | Aminolevulinic Acid (ALA) | Increased hyaluronic acid deposition, decreased collagen density, and improved collagen I and III distribution. | Histological staining and gene expression analysis (qualitative and semi-quantitative). |
Experimental Protocols
Protocol 1: Dermal Matrix Remodeling after MAL-PDT in Mouse Skin
-
Animal Model: Mice.
-
Photosensitizer Application: Topical application of this compound.
-
Light Source: Light Emitting Diode (LED).
-
Methodology:
-
Baseline skin biopsies were obtained.
-
Mice were treated with MAL-PDT, MAL alone, or LED alone.
-
Serial biopsy specimens were collected at various time points after treatment.
-
Molecular analysis of the epidermal and dermal matrix was performed using:
-
Reverse transcriptase polymerase chain reaction (RT-PCR) to evaluate mRNA levels of interleukin-1beta (IL-1β), tumor necrosis factor-alpha (TNF-α), transforming growth factor-beta1 (TGF-β1), matrix metalloproteinases (MMPs), and procollagen type I and III.
-
Western blot analysis and immunohistochemistry to assess protein levels of the aforementioned molecules.
-
-
Protocol 2: Comparison of MAL-PDT and ALA-PDT for Cutaneous Malignant Lesions in Mice
-
Animal Model: Mice with induced precursors of cutaneous squamous cell carcinoma.
-
Photosensitizer Application: Topical application of 10% w/w MAL cream or 20% w/w ALA cream.
-
Incubation Time: 330 minutes for MAL and 300 minutes for ALA.
-
Light Source: Laser-induced fluorescence (LIF) spectroscopy was used to determine the optimal time for light exposure.
-
Methodology:
-
Malignant precursor lesions were induced in mice.
-
Photosensitizer cream (MAL or ALA) was applied topically.
-
PDT irradiation was performed at the optimal incubation time determined by LIF.
-
Therapeutic effects were assessed at 10 and 20 days post-treatment through histopathological analysis of skin biopsies, focusing on necrosis, epithelial atrophy, re-epithelialization, and collagen deposition.
-
Visualizations
Caption: Experimental workflow for assessing MAL-PDT cosmetic outcome.
Caption: Signaling pathway of MAL-PDT induced dermal remodeling.
Conclusion
Animal studies provide valuable insights into the mechanisms underlying the favorable cosmetic outcomes observed with MAL-PDT. The evidence points towards a process of controlled inflammation and dermal remodeling, leading to enhanced wound healing, reduced scarring, and photorejuvenation. While direct quantitative comparisons of cosmetic outcomes in animal models are not abundant, the existing data strongly supports the clinical findings of MAL-PDT's aesthetic benefits. Further animal studies focusing on standardized, quantitative assessments of cosmetic parameters will be instrumental in optimizing treatment protocols and developing novel photosensitizers for even better cosmetic results.
Preclinical Long-Term Efficacy of Methyl Aminolevulinate PDT: A Data Deficit in Published Research
This guide was intended to provide a comparative analysis of MAL-PDT's long-term performance against other alternatives, supported by preclinical experimental data. However, the consistent lack of such specific data in repeated searches necessitates a shift in focus to the available clinical evidence to address the topic of long-term efficacy and recurrence.
Insights from Clinical Investigations
Clinical trials, primarily in patients with actinic keratosis (AK), basal cell carcinoma (BCC), and Bowen's disease (BD), offer valuable insights into the long-term outcomes of MAL-PDT. These studies, while not preclinical, provide a basis for understanding the therapy's durability and potential for tumor recurrence.
A multi-center randomized trial comparing conventional two-stage MAL-PDT with fractionated 5-aminolevulinic acid (ALA)-PDT for superficial basal-cell carcinoma (sBCC) found a 5-year tumor-free survival rate of 76.5% for MAL-PDT.[1][2] Interestingly, while there was no significant difference in the risk of treatment failure in the first three years, the risk of recurrence was significantly lower for MAL-PDT in the long term.[1][2]
Another study focusing on "difficult-to-treat" BCCs reported a sustained lesion complete response rate of 78% at 24 months. In one report, long-term follow-up of MAL-PDT for sBCC showed a recurrence rate of 22% at both 48 and 60 months. For Bowen's disease, reported recurrence rates have varied, with one study showing a 5-year estimated recurrence rate of 72.4%.
Comparative Clinical Efficacy
Several clinical studies have compared MAL-PDT with other treatment modalities, offering a perspective on its relative long-term performance.
| Treatment Comparison | Indication | Key Long-Term Findings |
| MAL-PDT vs. ALA-PDT | Superficial Basal Cell Carcinoma | 5-year tumor-free survival rate of 76.5% for MAL-PDT vs. 70.7% for ALA-PDT. Significantly lower risk of recurrence for MAL-PDT in the long term.[1][2] |
| MAL-PDT vs. Cryotherapy | Actinic Keratosis | Significantly higher clearance rates for MAL-PDT at 3 months (91% vs. 68%).[3] |
| MAL-PDT vs. Surgery | Nodular Basal Cell Carcinoma | No significant difference in complete response rates at 3 months.[4] |
Experimental Protocols in Clinical Settings
The methodologies employed in these clinical studies, while not preclinical, provide a framework for understanding how MAL-PDT is evaluated.
Typical Clinical Protocol for MAL-PDT:
-
Lesion Preparation: Gentle curettage or debridement of the target lesion.
-
Photosensitizer Application: Application of a 1 mm thick layer of methyl aminolevulinate cream (160 mg/g) to the lesion and a 5-10 mm margin of surrounding healthy tissue.
-
Occlusion: The treated area is covered with an occlusive dressing.
-
Incubation: A 3-hour incubation period to allow for the selective accumulation of protoporphyrin IX in the tumor cells.
-
Illumination: The occlusive dressing is removed, and the area is illuminated with a red light source (typically 570-670 nm) at a specified light dose (e.g., 37-75 J/cm²).
-
Treatment Cycles: Often, two treatment sessions are performed one week apart.
Visualizing the Clinical Workflow
The following diagram illustrates a generalized workflow for the clinical application and evaluation of MAL-PDT, as derived from the protocols of human studies.
Caption: Generalized clinical workflow for MAL-PDT treatment and long-term follow-up.
Conclusion and Future Directions
The absence of long-term preclinical data for MAL-PDT is a notable limitation in the comprehensive evaluation of this therapeutic modality. While clinical studies provide strong evidence for its efficacy and safety in humans, preclinical studies in animal models are crucial for investigating mechanisms of resistance, optimizing treatment parameters, and exploring novel combination therapies in a controlled environment. Future preclinical research should prioritize long-term follow-up to assess tumor recurrence rates and survival, thereby providing a more complete picture of MAL-PDT's therapeutic potential and informing the design of future clinical trials. For researchers, scientists, and drug development professionals, the current landscape underscores an opportunity to contribute valuable preclinical data to this field.
References
A Comparative Guide to Methyl Aminolevulinate Photodynamic Therapy Protocols for Dermatological Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various methyl aminolevulinate (MAL) photodynamic therapy (PDT) protocols. It summarizes quantitative data from multiple studies to facilitate the evaluation of different treatment parameters and their impact on clinical outcomes.
This compound (MAL) is a photosensitizing agent used in photodynamic therapy for various skin conditions, most notably actinic keratosis (AK), basal cell carcinoma (BCC), and Bowen's disease.[1][2][3][4] The efficacy of MAL-PDT is influenced by several key parameters, including the concentration of MAL, the incubation time, the light source, and the light dose. This guide provides a detailed comparison of different protocols to aid in the design and evaluation of future research and clinical applications.
Mechanism of Action
MAL-PDT involves the topical application of MAL, which is preferentially absorbed by hyperproliferative cells, such as those in actinic keratoses and non-melanoma skin cancers.[3][4] Within these cells, MAL is metabolized to protoporphyrin IX (PpIX), a potent photosensitizer.[5][6] Subsequent illumination with a specific wavelength of light activates PpIX, leading to the generation of reactive oxygen species (ROS) that induce cell death.[5]
Comparative Efficacy of MAL-PDT Protocols for Actinic Keratosis
The following tables summarize the quantitative outcomes of various MAL-PDT protocols for the treatment of actinic keratosis.
Table 1: Conventional Red Light MAL-PDT Protocols for Actinic Keratosis
| MAL Concentration | Incubation Time | Light Source | Light Dose (J/cm²) | Complete Lesion Response Rate | Recurrence Rate (Follow-up) | Reference |
| 160 mg/g | 3 hours | Red Light (570-670 nm) | 75 | 89% | Not Specified | [7] |
| 160 mg/g | 3 hours | Red Light (630 nm) | 37 | 83.3% | Not Specified | [8] |
| 160 mg/g | 3 hours | Red Light (570-670 nm) | 75 | 91% | Not Specified | [9] |
| 160 mg/g | 3 hours | Red Light (570-670 nm) | 75 | 96% (thin AK), 87% (moderately thick AK) | 17% (12 months) | [1] |
| 160 mg/g | 1 hour | Red Light (570-670 nm) | 75 | 78% (thin AK), 74% (moderately thick AK) | 19% (12 months) | [1] |
| 80 mg/g | 3 hours | Red Light (570-670 nm) | 75 | Lower than 160 mg/g | 44-45% (12 months) | [1] |
Table 2: Daylight MAL-PDT Protocols for Actinic Keratosis
| MAL Concentration | Incubation Time | Light Source | Exposure Duration | Complete Lesion Response Rate | Recurrence Rate (Follow-up) | Reference |
| Not Specified | 30 minutes | Daylight | 2 hours | Similar efficacy to conventional PDT | Not Specified | [10][11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Conventional Red Light MAL-PDT for Actinic Keratosis
This protocol is based on several multicenter, randomized controlled trials.[1][7][8][9]
Methodology:
-
Patient Selection: Patients with multiple, non-pigmented, previously untreated thin or moderately thick actinic keratoses on the face or scalp are enrolled.[1][8]
-
Lesion Preparation: The surface of the lesions is prepared by gentle debridement or curettage to remove scales and crusts.[1][8]
-
Photosensitizer Application: A layer of this compound cream (160 mg/g or 80 mg/g) is applied to the lesions.[1]
-
Occlusion: The treated area is covered with an occlusive dressing.[7]
-
Incubation: The cream is left to incubate for a period of 1 to 3 hours.[1]
-
Illumination: After incubation, the occlusive dressing and excess cream are removed. The lesions are then illuminated with a noncoherent red light source with a wavelength between 570 and 670 nm and a light dose of 37 to 75 J/cm².[1][7][8]
-
Treatment Schedule: In some protocols, the treatment is repeated one week later.[7][8]
-
Follow-up: Patients are followed up at various time points, typically at 2, 3, 6, and 12 months, to assess the complete lesion response and recurrence rates.[1]
Daylight MAL-PDT for Actinic Keratosis
This protocol offers a more convenient and less painful alternative to conventional PDT.[10][12]
Methodology:
-
Sunscreen Application: A broad-spectrum sunscreen is applied to all sun-exposed areas to protect non-target skin.[10]
-
Lesion Preparation: Similar to conventional PDT, lesions are prepared by debridement.[10]
-
Photosensitizer Application: MAL cream is applied to the treatment area.[10]
-
Incubation and Illumination: The patient is then exposed to daylight for a continuous period of 2 hours, which serves as both the incubation and illumination phase.[10][11]
-
Follow-up: Follow-up assessments are conducted to evaluate the efficacy of the treatment.
Comparative Efficacy of MAL-PDT for Other Conditions
While most extensively studied for AK, MAL-PDT is also utilized for other non-melanoma skin cancers.
Table 3: MAL-PDT Protocols for Basal Cell Carcinoma (BCC) and Bowen's Disease
| Condition | MAL Concentration | Incubation Time | Light Source | Light Dose (J/cm²) | Complete Response Rate | Recurrence Rate (Follow-up) | Reference |
| Superficial BCC | Not Specified | 3 hours | Red Light (570-670 nm) | 75 | 85-93% (at 3 months) | 25% (at 60 months) | [3] |
| Nodular BCC | Not Specified | 3 hours | Red Light (570-670 nm) | 75 | 75-82% (at 3 months) | 23% (at 60 months) | [3] |
| Pigmented BCC | 16% | 90 minutes | Red Light (630 nm) | 37 | 100% (in a small study) | Not Specified | [5] |
| Bowen's Disease | Not Specified | Not Specified | Not Specified | Not Specified | 93% (at 3 months) | 32% (at 24 months) | [3] |
| Bowen's Disease | Not Specified | Not Specified | Not Specified | Not Specified | Statistically significant improvement over placebo and cryotherapy | Not Specified | [13] |
Discussion and Future Directions
The presented data indicate that MAL-PDT is an effective treatment for actinic keratosis, with conventional red light therapy protocols demonstrating high complete response rates.[1][7][8][9] A 3-hour incubation time with 160 mg/g MAL cream generally yields higher clearance rates for actinic keratosis compared to a 1-hour incubation.[1] However, shorter incubation times may be sufficient for thin lesions and are associated with practical advantages.[1]
Daylight PDT has emerged as a promising alternative with comparable efficacy to conventional PDT for actinic keratosis, offering the benefits of reduced pain and greater convenience.[10][12] For basal cell carcinoma and Bowen's disease, MAL-PDT also shows good efficacy, although recurrence rates can be higher, particularly for nodular BCC.[3]
Future research should focus on optimizing protocols to further enhance efficacy and reduce recurrence rates. This includes investigating novel light sources, tailored incubation times based on lesion characteristics, and combination therapies.[14] Long-term follow-up studies are also crucial to fully establish the durability of different MAL-PDT protocols. The development of standardized and universally accepted protocols will be vital for the broader clinical adoption of this valuable therapeutic modality.
References
- 1. Short incubation with this compound for photodynamic therapy of actinic keratoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of this compound Photodynamic Therapy for Actinic Keratosis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. Methyl aminolaevulinate–photodynamic therapy: a review of clinical trials in the treatment of actinic keratoses and nonmelanoma skin cancer | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy with topical this compound for actinic keratosis: results of a prospective randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical this compound photodynamic therapy using red light-emitting diode light for multiple actinic keratoses: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skintherapyletter.com [skintherapyletter.com]
- 10. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dynamed.com [dynamed.com]
- 12. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Treatments for cutaneous Bowen's disease | Cochrane [cochrane.org]
- 14. researchgate.net [researchgate.net]
Predicting Response to Methyl Aminolevulinate (MAL) Photodynamic Therapy: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Methyl aminolevulinate photodynamic therapy (MAL-PDT) is a non-invasive treatment modality with proven efficacy for various dermatological conditions, including actinic keratosis and certain types of non-melanoma skin cancer.[1][2] However, a notable percentage of patients exhibit resistance to this therapy, highlighting a critical need for validated biomarkers to predict treatment response.[1] This guide provides a comprehensive comparison of established and emerging biomarkers for predicting MAL-PDT outcomes, supported by experimental data and detailed methodologies. We also explore alternative imaging-based predictive techniques to offer a complete overview of the current landscape.
Biomarker-Based Prediction of MAL-PDT Response
The prediction of a patient's response to MAL-PDT can be approached through the analysis of key molecular and cellular markers. These biomarkers are intrinsically linked to the mechanism of action of MAL-PDT, which involves the metabolic conversion of MAL to the photosensitizer Protoporphyrin IX (PpIX) and the subsequent light-induced generation of reactive oxygen species (ROS) that trigger cell death.
Protoporphyrin IX (PpIX) Fluorescence and Photobleaching
The concentration of PpIX within tumor cells is a critical determinant of PDT efficacy. Non-invasive fluorescence spectroscopy allows for the quantification of PpIX levels before and during treatment, offering a direct readout of photosensitizer availability and consumption.
Experimental Data:
| Biomarker | Method | Key Findings | Clinical Significance |
| Pre-treatment PpIX Fluorescence | Non-invasive fluorescence spectroscopy | Higher pre-treatment PpIX levels are significantly correlated with a complete clinical response.[3] There is a strong association between PpIX accumulation and subsequent photobleaching with clinical outcome at three months.[3] | Allows for the identification of patients who may not accumulate sufficient PpIX for a successful treatment, enabling dose adjustments or selection of alternative therapies.[4] |
| PpIX Photobleaching | Non-invasive fluorescence spectroscopy during light irradiation | The rate and extent of PpIX fluorescence decay (photobleaching) during PDT is a strong predictor of treatment success.[3] A 20% higher overall PpIX photobleaching was associated with 1.7 higher odds of complete clinical clearance.[3] | Provides real-time feedback on the photochemical reaction and the delivered photodynamic dose, potentially allowing for individualized light dose adjustments. |
Experimental Protocol: Non-invasive Measurement of PpIX Fluorescence
A non-invasive fiber-optic fluorescence spectroscopy system is utilized to measure PpIX concentration in skin lesions.
-
Baseline Measurement: Prior to the application of MAL, a baseline fluorescence spectrum of the lesion and surrounding healthy skin is acquired.
-
MAL Incubation: A standardized amount of MAL cream is applied to the lesion and occluded for a specified duration (typically 3 hours).
-
Pre-irradiation Measurement: After the incubation period and removal of the cream, a second fluorescence measurement is taken to quantify the accumulated PpIX. A 405 nm laser diode is commonly used for excitation, and fluorescence emission is detected at wavelengths above 600 nm, with a characteristic peak for PpIX around 635 nm.[5]
-
During-irradiation Measurement (Optional): Fluorescence can be monitored continuously or at set intervals during light irradiation to measure the rate of photobleaching.
-
Quantification: The fluorescence intensity is quantified and can be correlated with clinical outcomes. Calibration with known concentrations of PpIX can provide semi-quantitative concentration estimates.
p53 and β-catenin Expression in Basal Cell Carcinoma
The tumor suppressor protein p53 and the cell adhesion molecule β-catenin have emerged as significant predictive biomarkers for the response of basal cell carcinoma (BCC) to MAL-PDT. Their expression patterns, assessed through immunohistochemistry (IHC), can help stratify patients based on their likelihood of treatment success.
Experimental Data:
| Biomarker | Method | Key Findings | Clinical Significance |
| p53 Expression | Immunohistochemistry (IHC) | Positive p53 immunostaining is strongly associated with a favorable response to MAL-PDT in BCC. In one study, 84.6% of responders showed positive p53 staining, compared to only 15.4% of non-responders.[1][6] Patients with positive p53 immunostaining were found to be 68.54 times more likely to achieve a cure.[1] | p53 status can be a powerful predictor of treatment outcome and aid in the selection of patients most likely to benefit from MAL-PDT.[1] |
| β-catenin Expression | Immunohistochemistry (IHC) | A pattern of β-catenin staining with peripheral palisading reinforcement in BCC tumor islands is associated with a poor response to MAL-PDT.[1][6] | This specific staining pattern can identify patients at a higher risk of treatment failure. |
Experimental Protocol: Immunohistochemistry for p53 in Formalin-Fixed Paraffin-Embedded (FFPE) BCC Tissue
-
Tissue Preparation: 4-5 µm thick sections are cut from FFPE BCC tissue blocks and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the slides in a 3% hydrogen peroxide solution.
-
Blocking: Non-specific antibody binding is blocked using a protein block or normal serum from the species of the secondary antibody.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against p53 (e.g., clone DO-7) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system such as 3,3'-diaminobenzidine (B165653) (DAB) to visualize the antibody binding.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Scoring: The percentage of p53-positive tumor cells and the intensity of staining are assessed by a pathologist. A common threshold for positivity is >10% of tumor cells showing nuclear staining.
ABCG2 Transporter Expression
The ATP-binding cassette transporter G2 (ABCG2) is a transmembrane protein that can efflux various substrates, including PpIX, from cells. Overexpression of ABCG2 in cancer cells can therefore lead to reduced intracellular PpIX accumulation and, consequently, resistance to PDT.
Experimental Data:
| Biomarker | Method | Key Findings | Clinical Significance |
| ABCG2 Expression | Immunohistochemistry (IHC), Western Blot | High levels of ABCG2 expression are associated with reduced intracellular PpIX accumulation and resistance to ALA-PDT (a precursor of PpIX similar to MAL).[7] Inhibition of ABCG2 can sensitize resistant cells to PDT. | ABCG2 expression could serve as a biomarker to identify patients who might benefit from co-treatment with an ABCG2 inhibitor to enhance PDT efficacy. |
Experimental Protocol: Immunohistochemistry for ABCG2 in FFPE Skin Cancer Tissue
The protocol is similar to that for p53 IHC, with the following key differences:
-
Primary Antibody: A specific primary antibody against ABCG2 is used (e.g., clone BXP-21).
-
Scoring: Scoring of ABCG2 expression should focus on the membranous staining of tumor cells. A semi-quantitative scoring system (e.g., 0 to 3+) based on the intensity and completeness of the membrane staining can be applied.
Alternative Methods for Predicting MAL-PDT Response
Beyond molecular biomarkers, advanced imaging techniques are being explored for their potential to predict and monitor the response to MAL-PDT non-invasively.
Reflectance Confocal Microscopy (RCM)
RCM is a non-invasive imaging technique that provides real-time, high-resolution images of the skin at the cellular level. It can be used to assess tumor morphology and cellular changes before and after treatment.
Performance: RCM has been shown to be effective in detecting residual BCC after MAL-PDT, even in cases where the lesion appears clinically clear.[8] This allows for the early identification of treatment failure and the guidance of further interventions.
Experimental Protocol: RCM for Assessing MAL-PDT Response
-
Baseline Imaging: Before MAL-PDT, RCM is used to visualize the characteristic features of the skin lesion, such as atypical honeycomb patterns, tumor nests, and inflammatory infiltrates.
-
Post-treatment Imaging: At follow-up appointments (e.g., 3 months post-treatment), RCM is performed on the treated area to assess for the persistence of any malignant features.
-
Image Analysis: The RCM images are analyzed for the presence or absence of tumor-specific features to determine the treatment response.
Optical Coherence Tomography (OCT)
OCT is another non-invasive imaging modality that provides cross-sectional images of tissue microstructure with a penetration depth of up to 2 mm. It can be used to assess tumor dimensions, morphology, and vascularity.
Performance: OCT can be used to guide the delivery of PDT by accurately delineating tumor margins.[9] Post-treatment OCT imaging can monitor the therapeutic response by visualizing changes in tumor structure and the surrounding vasculature.[10][11] Studies have shown that a dramatic decrease in vascular density within the tumor 24 hours post-PDT, as assessed by OCT angiography, can predict a positive long-term outcome.[12]
Experimental Protocol: OCT for Monitoring MAL-PDT Response
-
Pre-treatment Assessment: OCT is used to image the lesion to determine its depth and lateral extent, which can help in planning the light delivery.
-
Post-treatment Monitoring: OCT scans are taken at various time points after PDT (e.g., 24 hours, 1 week, 1 month) to monitor changes in tissue morphology, such as tumor shrinkage, and vascularity.
-
Image Analysis: Quantitative analysis of OCT images can provide objective measures of treatment response.
Signaling Pathways and Experimental Workflows
The response to MAL-PDT is governed by complex signaling pathways that determine the fate of the cancer cells. Understanding these pathways is crucial for identifying new therapeutic targets and predictive biomarkers.
MAL-PDT Mechanism and Biomarker Interaction
The following diagram illustrates the general mechanism of MAL-PDT and the points at which the discussed biomarkers can influence the treatment outcome.
References
- 1. Biomarkers of basal cell carcinoma resistance to methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P53 and the Ultraviolet Radiation-Induced Skin Response: Finding the Light in the Darkness of Triggered Carcinogenesis [mdpi.com]
- 3. Regression Analysis of Protoporphyrin IX Measurements Obtained during Dermatological Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-treatment protoporphyrin IX concentration in actinic keratosis lesions may be a predictive biomarker of response to aminolevulinic-acid based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of basal cell carcinoma resistance to methyl-aminolevulinate photodynamic therapy | PLOS One [journals.plos.org]
- 7. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy with 5‐aminolaevulinic acid and DNA damage: unravelling roles of p53 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical coherence tomography-guided photodynamic therapy for skin cancer: case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Optical Coherence Tomography for Imaging of Skin and Skin Diseases | MDedge [ma1.mdedge.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl Aminolevulinate: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of methyl aminolevulinate, a photosensitizing agent commonly used in research and drug development.
This compound is a prodrug that is metabolized to the photosensitizer protoporphyrin IX. Its primary hazard is associated with its photosensitivity, meaning it can become toxic to cells upon exposure to light.[1] While not classified as a federally listed hazardous waste, proper handling and disposal are crucial to mitigate its photosensitive effects and ensure a safe laboratory environment.
Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] this compound is not found on the P or U lists of hazardous wastes.[1][4][5] Based on available data, pure, unused this compound does not typically meet the criteria for a characteristic hazardous waste. Therefore, it is generally considered a non-hazardous pharmaceutical waste . However, it is imperative for researchers to consult their institution's environmental health and safety (EHS) department and local regulations, as state or local rules may be more stringent.[2][3]
Step-by-Step Disposal Protocol
For the disposal of non-hazardous pharmaceutical waste such as this compound, incineration is the preferred method to ensure complete destruction of the active compound.[4][6] Landfilling may be permissible in some jurisdictions, but incineration is the more environmentally sound option.[4]
1. Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound waste. This container should be separate from other chemical waste streams.
-
The container should be made of a material that is compatible with the chemical and should have a secure lid.
-
Collect all unused, expired, or contaminated this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves) in this designated container.
2. Labeling:
-
Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste," "this compound Waste," and the date accumulation started.
-
Ensure the label is legible and securely attached to the container.
3. Storage:
-
Store the waste container in a designated, secure area away from light to prevent activation of the photosensitizing agent.
-
The storage area should be inaccessible to unauthorized personnel.
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed pharmaceutical waste vendor to arrange for the pickup and disposal of the waste.
-
Ensure that the vendor will dispose of the waste via incineration.[4][6]
-
Maintain all documentation, including manifests and certificates of destruction, for your records.[3]
Important Note: Never dispose of this compound down the drain or in the regular trash.[5] This can lead to environmental contamination and is a violation of proper disposal regulations.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not widely established due to its classification as non-hazardous, the following table summarizes relevant properties.
| Property | Value/Information | Source |
| RCRA Hazardous Waste Classification | Not a P- or U-listed waste. Generally considered non-hazardous pharmaceutical waste. | [1][4][5] |
| Recommended Disposal Method | Incineration | [4][6] |
| Prohibited Disposal Methods | Drain disposal, regular trash | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
Decontamination Procedures
Given the photosensitive nature of this compound, it is crucial to decontaminate surfaces and equipment that have come into contact with the compound to prevent unintended photosensitization.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, gloves, and eye protection, when handling this compound and during decontamination procedures.
2. Decontamination of Surfaces (Benches, Fume Hoods):
-
Wipe the contaminated surface with a detergent solution and hot water.[7][8]
-
Follow with a rinse of 70% isopropyl alcohol to ensure removal of any residual compound.[7]
-
For known spills, it is advisable to perform the initial cleanup in a darkened or low-light environment to prevent activation of the compound.
3. Decontamination of Reusable Equipment (Glassware, Spatulas):
-
Wash equipment thoroughly with a laboratory detergent and hot water.[8]
-
Rinse with deionized water.
-
A final rinse with 70% isopropyl alcohol can be used for further decontamination.
-
Ensure equipment is completely dry before storage or reuse.[8]
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. This compound | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. ecch.org [ecch.org]
- 8. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methyl Aminolevulinate
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Methyl Aminolevulinate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
This compound and its hydrochloride salt are classified as skin and eye irritants and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is critical to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound in a laboratory setting.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Glasses/Goggles and Face Shield | Chemical splash-resistant safety glasses or goggles with side protection should be worn.[2] A full-length face shield is also recommended, especially when there is a risk of splashing.[1] |
| Hands | Protective Gloves | Nitrile gloves are recommended for hand protection.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[4] |
| Respiratory | Dust Respirator | In situations where dust may be generated, a MSHA/NIOSH-approved respirator or equivalent is necessary.[1] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect against skin contact.[1] |
Occupational Exposure Limits
Currently, specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL), Recommended Exposure Limit (REL), or Threshold Limit Value (TLV) have not been established for this compound.[2] Therefore, it is crucial to handle this compound with care in a well-ventilated area to minimize potential exposure.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps for working with this compound.
Step-by-Step Handling and Disposal Procedures
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Ensure Proper Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is recommended to control airborne levels.
-
Don Personal Protective Equipment (PPE): Put on all recommended PPE as detailed in the table above.
Handling:
-
Avoid Dust Formation: Handle the solid form of this compound carefully to prevent the generation of dust.[4]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[2][3]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the compound.[1][2] Do not eat, drink, or smoke in the work area.
In Case of a Spill:
-
Evacuate and Isolate: Evacuate unnecessary personnel and isolate the hazard area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent further leakage if it is safe to do so.[1][2]
-
Cleanup: Use an inert material to absorb the spill.[2] Sweep or vacuum the material and place it into a suitable, closed container for disposal.[2][3]
First Aid:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place in the original container.[1][2] Keep the container tightly closed.[2]
Disposal:
-
Waste Containers: Dispose of waste and contaminated materials in a designated and properly labeled container.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
-
Professional Disposal: Contact a licensed professional waste disposal service.[4] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Empty containers should be taken to an approved waste handling site for recycling or disposal and should not be reused.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
